Piperidinium acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
acetic acid;piperidine |
InChI |
InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) |
InChIキー |
RAIYODFGMLZUDF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1CCNCC1 |
製品の起源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Piperidinium Acetate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidinium (B107235) acetate (B1210297), a salt formed from the neutralization of piperidine (B6355638) with acetic acid, is a versatile and widely utilized reagent in organic synthesis. This technical guide provides an in-depth overview of the physical and chemical properties of piperidinium acetate, detailed experimental protocols for its synthesis and its application as a catalyst, and a discussion of its role in key chemical transformations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using Graphviz diagrams.
Physical and Chemical Properties
This compound is a white to almost white crystalline solid.[1] It is an ionic compound consisting of the piperidinium cation and the acetate anion.
Physical Properties
The key physical properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [3] |
| Melting Point | 105-109 °C | [3][4] |
| Boiling Point | 96-98 °C at 9 Torr | [3] |
| Appearance | White to almost white crystalline solid | [1][5] |
| Solubility | Soluble in water and methanol. | [1][6] |
Chemical Properties
This compound's chemical behavior is dictated by the acidic nature of the piperidinium cation and the basic nature of the acetate anion.
-
pKa: The pKa of the piperidinium ion is 11.1, indicating that piperidine is a moderately strong base.[7][8] This property is crucial for its role as a basic catalyst.
-
Catalytic Activity: this compound is an effective catalyst for various organic reactions, most notably the Knoevenagel and aldol (B89426) condensations.[9][10] The acetate ion acts as the base to deprotonate an active methylene (B1212753) compound, while the piperidinium ion can act as a proton source.
Spectral Data
Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound would be expected to show characteristic signals for both the piperidinium cation and the acetate anion. The protons on the piperidine ring will be deshielded due to the positive charge on the nitrogen atom.
Expected Chemical Shifts (in CDCl₃):
-
Piperidinium Protons (α to N): ~3.0-3.2 ppm (triplet)
-
Piperidinium Protons (β, γ to N): ~1.7-1.9 ppm (multiplet)
-
Acetate Protons: ~1.9-2.1 ppm (singlet)
-
N-H Protons: Broad signal, chemical shift dependent on concentration and solvent.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon skeleton of the molecule.
Expected Chemical Shifts (in CDCl₃):
-
Piperidinium Carbons (α to N): ~45-50 ppm
-
Piperidinium Carbons (β, γ to N): ~22-27 ppm
-
Acetate Carbonyl Carbon: ~175-180 ppm
-
Acetate Methyl Carbon: ~20-25 ppm
FTIR Spectroscopy
The infrared spectrum reveals the presence of key functional groups.
Expected Characteristic Absorption Bands:
-
N-H Stretching (Piperidinium): Broad band around 3200-3400 cm⁻¹
-
C-H Stretching (Aliphatic): 2800-3000 cm⁻¹
-
C=O Stretching (Acetate): Strong absorption around 1550-1610 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric)
-
N-H Bending: Around 1600-1650 cm⁻¹
Experimental Protocols
Synthesis of this compound
This protocol describes the straightforward synthesis of this compound from piperidine and acetic acid.[1]
Caption: Synthesis of this compound Workflow.
Materials:
-
Piperidine
-
Glacial Acetic Acid
-
Ethanol
-
Toluene (for crystallization)
Procedure:
-
In a round-bottom flask, dissolve a stoichiometric amount of piperidine in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of glacial acetic acid dropwise with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Remove the ethanol under reduced pressure.
-
The resulting crude product can be purified by crystallization from dry toluene.[1]
Knoevenagel Condensation using this compound
This protocol outlines the use of this compound as a catalyst for the Knoevenagel condensation.[6]
Caption: Knoevenagel Condensation Experimental Workflow.
Materials:
-
Aldehyde or ketone
-
Active methylene compound (e.g., malonic acid, ethyl cyanoacetate)
-
This compound (catalytic amount)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
To a solution of the aldehyde or ketone and the active methylene compound in a suitable solvent, add a catalytic amount of this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the product by recrystallization or column chromatography.
Signaling Pathways and Logical Relationships
This compound functions as a Brønsted acid-base catalyst. The following diagram illustrates the catalytic cycle in a Knoevenagel condensation.
Caption: Catalytic Cycle of this compound.
Conclusion
This compound is a readily available and efficient catalyst for fundamental carbon-carbon bond-forming reactions. Its well-defined physical and chemical properties, coupled with straightforward synthesis and application protocols, make it a valuable tool for researchers in organic synthesis and drug development. This guide provides a solid foundation for understanding and utilizing this important chemical compound.
References
- 1. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. amherst.edu [amherst.edu]
- 6. researchgate.net [researchgate.net]
- 7. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to the Laboratory Synthesis of Piperidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the laboratory synthesis, properties, and applications of piperidinium (B107235) acetate (B1210297). Piperidinium acetate is an organic salt composed of a piperidinium cation and an acetate anion.[1] It typically presents as a colorless to pale yellow solid with a distinct ammonia-like aroma.[2] This compound is highly valued in organic synthesis, where it functions as a versatile and efficient dual acid-base catalyst for various reactions, including Knoevenagel and aldol (B89426) condensations.[3][4]
The synthesis of this compound is a straightforward acid-base reaction, making it an accessible yet crucial reagent for numerous chemical transformations. This document outlines a detailed experimental protocol for its preparation, presents key data in a structured format, and illustrates the underlying chemical principles and workflows through diagrams.
Experimental Protocol: Synthesis of this compound
This protocol details the direct reaction of piperidine (B6355638) with acetic acid, a common and efficient method for preparing this compound in a laboratory setting.[2][3]
1. Materials and Reagents:
-
Piperidine (C₅H₁₁N), ≥99% purity
-
Glacial Acetic Acid (CH₃COOH), ≥99.7% purity
-
Ethanol (B145695) (C₂H₅OH), anhydrous
-
Diethyl ether, anhydrous
-
Deionized water
2. Equipment:
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Glassware for crystallization
-
Fume hood
3. Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Piperidine is a flammable, toxic, and corrosive liquid.
-
Glacial acetic acid is corrosive and causes severe skin burns and eye damage.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
4. Synthesis Procedure:
-
Reaction Setup: Place a magnetic stir bar in a 100 mL round-bottom flask and add 50 mL of ethanol. Place the flask in an ice bath on a magnetic stirrer.
-
Addition of Piperidine: Carefully add piperidine (e.g., 8.5 g, 0.1 mol) to the cold ethanol with gentle stirring.
-
Addition of Acetic Acid: In a dropping funnel, place an equimolar amount of glacial acetic acid (e.g., 6.0 g, 0.1 mol). Add the acetic acid dropwise to the stirred piperidine solution over 15-20 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for one hour to ensure the reaction goes to completion.
-
Isolation of Product:
-
Remove the ethanol using a rotary evaporator. The resulting product may be a viscous oil or a solid.
-
To induce crystallization, dissolve the residue in a minimal amount of warm ethanol and then add cold diethyl ether until the solution becomes cloudy.
-
Allow the solution to stand at a low temperature (e.g., in a refrigerator or ice bath) to facilitate the precipitation of this compound crystals.[2]
-
-
Purification and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the purified this compound crystals under vacuum to obtain the final product.
-
Data Presentation
The following table summarizes the quantitative data and physical properties of this compound.
| Parameter | Value | Reference/Note |
| Reactants | ||
| Piperidine | 8.51 g (0.1 mol) | Stoichiometric amount |
| Glacial Acetic Acid | 6.01 g (0.1 mol) | Stoichiometric amount |
| Product | ||
| Chemical Formula | C₇H₁₅NO₂ | [5] |
| Molecular Weight | 145.20 g/mol | [5][6] |
| Theoretical Yield | 14.52 g | Based on 100% conversion |
| Physical Properties | ||
| Appearance | Colorless to pale yellow crystalline solid | [2] |
| Melting Point | 96-98 °C | [7] |
| Solubility | Soluble in water and some organic solvents | [2] |
Reaction Mechanism and Catalytic Role
The synthesis of this compound is a classic Brønsted-Lowry acid-base reaction. The lone pair of electrons on the nitrogen atom of piperidine (a base) deprotonates the carboxylic acid group of acetic acid (an acid). This proton transfer results in the formation of the piperidinium cation and the acetate anion, which are held together by ionic attraction.
As a catalyst, this compound's efficacy stems from its dual-function nature.[3]
-
The Piperidinium Cation (Brønsted Acid): Donates a proton to activate electrophiles, such as the carbonyl group of an aldehyde or ketone.
-
The Acetate Anion (Brønsted Base): Accepts a proton from a compound with an active methylene (B1212753) group, generating a nucleophilic enolate.
This bifunctional catalysis is particularly effective in reactions like the Knoevenagel condensation, where both an acidic and a basic catalyst are required to facilitate the reaction.[3]
Mandatory Visualizations
Diagram 1: Synthesis Workflow
References
- 1. CAS 4540-33-4: this compound | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 4. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
The Dual Role of Piperidinium Acetate in Organic Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) acetate (B1210297), a simple salt formed from the acid-base reaction of piperidine (B6355638) and acetic acid, has emerged as a remarkably versatile and efficient organocatalyst. Its efficacy lies in its bifunctional nature, acting as both a Brønsted acid and a Brønsted base within a single catalytic entity. This dual activation capability facilitates a variety of carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates. This technical guide provides an in-depth exploration of the mechanism of action of piperidinium acetate in key organic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Core Principle: Bifunctional Acid-Base Catalysis
The catalytic prowess of this compound stems from the dynamic equilibrium between the piperidinium cation ([C₅H₁₀NH₂]⁺) and the acetate anion ([CH₃COO]⁻). The piperidinium ion serves as a Brønsted acid, capable of donating a proton to activate electrophiles, typically by protonating a carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the acetate ion acts as a Brønsted base, abstracting a proton from a pronucleophile to generate a more potent nucleophile, such as an enolate or a carbanion.[1] This cooperative action within a single catalyst streamlines reaction pathways and often leads to high efficiency under mild conditions.
Key Applications and Mechanisms of Action
This compound is prominently featured in several cornerstone reactions of organic synthesis, including the Knoevenagel condensation, Michael addition, and aldol (B89426) condensation.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction between an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) and a carbonyl compound, leading to a new carbon-carbon double bond. This compound is a classic and highly effective catalyst for this transformation.
Mechanism: Two primary mechanistic pathways are proposed for the this compound-catalyzed Knoevenagel condensation:
-
Dual Acid-Base Catalysis Pathway:
-
The acetate ion deprotonates the active methylene compound to form a resonance-stabilized enolate.
-
Simultaneously, the piperidinium ion protonates the carbonyl oxygen of the aldehyde or ketone, activating it towards nucleophilic attack.
-
The enolate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Subsequent proton transfer and elimination of a water molecule yield the α,β-unsaturated product.
-
-
Iminium Ion Pathway:
-
Piperidine, in equilibrium with this compound, reacts with the carbonyl compound to form a carbinolamine intermediate.
-
The carbinolamine dehydrates to form a highly electrophilic iminium ion.
-
The acetate ion deprotonates the active methylene compound to form an enolate.
-
The enolate attacks the iminium ion.
-
Elimination of piperidine regenerates the catalyst and forms the final product. Theoretical calculations suggest that the formation of the iminium ion can be the rate-determining step.[2]
-
Quantitative Data:
The efficiency of this compound in catalyzing the Knoevenagel condensation between various aromatic aldehydes and malononitrile (B47326) is summarized in the table below.
| Aromatic Aldehyde | Reaction Time (h) | Conversion (%) |
| Pentafluorobenzaldehyde | 24 | >95 |
| 4-Nitrobenzaldehyde (B150856) | 48 | ~80 |
| 4-Cyanobenzaldehyde | 72 | ~75 |
| 4-Trifluoromethylbenzaldehyde | 96 | ~60 |
Experimental Protocol: Synthesis of (E)-2-(4-nitrobenzylidene)malononitrile
-
Reaction Setup: To a solution of 4-nitrobenzaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (B145695) (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mmol).
-
Reaction Execution: The reaction mixture is stirred and heated to reflux (approximately 78 °C).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of hexane (B92381) and ethyl acetate as the eluent.
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol to afford the pure (E)-2-(4-nitrobenzylidene)malononitrile.
Catalytic Cycle Visualization:
Michael Addition
The Michael addition is the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). This compound can effectively catalyze this reaction by generating the required nucleophile.
Mechanism:
-
The acetate ion deprotonates the Michael donor (e.g., a β-ketoester, malonate, or nitroalkane) to form a stabilized carbanion.
-
The carbanion then attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion.
-
The resulting enolate is protonated by the piperidinium ion (or solvent) to yield the final Michael adduct and regenerate the catalyst.
Quantitative Data:
The this compound-catalyzed Michael addition of various active methylene compounds to chalcone (B49325) demonstrates good to excellent yields.
| Michael Donor | Michael Acceptor | Reaction Time (h) | Yield (%) |
| Nitromethane (B149229) | Chalcone | 6 | 85 |
| Diethyl malonate | Chalcone | 8 | 92 |
| Acetylacetone | Chalcone | 5 | 95 |
Experimental Protocol: Michael Addition of Nitromethane to Chalcone
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve chalcone (1.0 mmol) and nitromethane (1.2 mmol) in ethanol (15 mL).
-
Catalyst Addition: Add this compound (0.1 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (hexane/ethyl acetate eluent).
Catalytic Cycle Visualization:
Aldol Condensation
The aldol condensation is a reaction that forms a β-hydroxy aldehyde or ketone (an aldol addition product), which can then dehydrate to an α,β-unsaturated carbonyl compound. This compound catalyzes this reaction through its dual acid-base properties.
Mechanism:
-
The acetate ion acts as a base to deprotonate the α-carbon of an enolizable aldehyde or ketone, forming an enolate.
-
The piperidinium ion protonates the carbonyl oxygen of a second molecule of the aldehyde or ketone, activating it.
-
The enolate attacks the activated carbonyl carbon, forming the aldol addition product after proton transfer.
-
Under harsher conditions (e.g., heating), the aldol adduct can undergo dehydration, facilitated by the catalyst, to form the α,β-unsaturated product.
Experimental Workflow:
Cascade Reactions: Synthesis of Chroman-4-ones
This compound is also highly effective in catalyzing cascade or domino reactions, where multiple bond-forming events occur in a single pot. A notable example is the synthesis of 2,3-disubstituted chroman-4-ones from o-hydroxyphenyl-β-diketones and aldehydes. This transformation proceeds via a Knoevenagel condensation followed by an intramolecular O-Michael addition.
Mechanism:
-
The reaction initiates with a this compound-catalyzed Knoevenagel condensation between the aldehyde and the active methylene group of the β-diketone.
-
This forms an α,β-unsaturated intermediate.
-
The phenoxide, formed by the deprotonation of the ortho-hydroxyl group by the acetate ion, then undergoes a rapid intramolecular conjugate addition (O-Michael addition) to the newly formed double bond.
-
Protonation of the resulting enolate yields the 2,3-disubstituted chroman-4-one.
Quantitative Data:
The synthesis of various 2,3-disubstituted chroman-4-ones using this compound as a catalyst proceeds in moderate to good yields.[3]
| Aldehyde | Diketone | Yield (%) |
| Benzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 78 |
| 4-Chlorobenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 82 |
| 2-Chlorobenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 52[3] |
| 4-Methoxybenzaldehyde | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 75 |
Logical Relationship Diagram:
Conclusion
This compound stands out as a cost-effective, efficient, and versatile organocatalyst. Its ability to act as both a Brønsted acid and a Brønsted base allows for the activation of both electrophiles and nucleophiles, making it suitable for a range of important C-C bond-forming reactions. The mechanistic understanding of its role in Knoevenagel condensations, Michael additions, aldol condensations, and cascade reactions provides a solid foundation for its application in the synthesis of valuable organic compounds. The mild reaction conditions and operational simplicity associated with this compound catalysis further enhance its appeal for both academic research and industrial applications in drug development and fine chemical synthesis.
References
The Dual Role of Piperidinium Acetate: A Brønsted Acid-Base Catalyst in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) acetate (B1210297), an organic salt formed from the neutralization of piperidine (B6355638) with acetic acid, has emerged as a versatile and efficient bifunctional catalyst in a variety of organic transformations.[1][2] Its efficacy stems from the unique synergistic action of its constituent ions: the piperidinium cation, which acts as a Brønsted acid, and the acetate anion, which serves as a Brønsted base.[2] This guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with piperidinium acetate catalysis, offering valuable insights for professionals in chemical research and drug development.
Physicochemical Properties and Synthesis
This compound is typically a white to pale yellow crystalline solid, soluble in water and some organic solvents.[1][3] Its dual acid-base nature is conferred by the equilibrium between the piperidinium cation and the acetate anion.[2]
| Property | Value | Reference |
| CAS Number | 4540-33-4 | [1][4] |
| Molecular Formula | C₇H₁₅NO₂ | [1][5] |
| Molar Mass | 145.20 g/mol | [4][5] |
| Melting Point | 105-106 °C | [1][4] |
| Boiling Point | 96-98 °C (at 9 Torr) | [1][6] |
| Appearance | Colorless or pale yellow solid | [1] |
Diagram 1: Structure of this compound
Caption: Dual functionality of this compound.
Mechanism of Brønsted Acid-Base Catalysis
The catalytic prowess of this compound lies in its ability to simultaneously provide both an acidic and a basic site. The piperidinium cation can donate a proton to activate an electrophile (e.g., a carbonyl group), while the acetate anion can accept a proton to generate a nucleophile (e.g., an enolate from an active methylene (B1212753) compound).[2] This cooperative action facilitates reactions that might otherwise require sequential acid and base additions, often under milder conditions.
One of the most prominent applications of this compound is in the Knoevenagel condensation .[2][7] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.[2] While several mechanisms have been proposed, the iminium salt pathway is frequently suggested when secondary amines like piperidine are used.[2][8]
The catalytic cycle is believed to proceed as follows:
-
Iminium Ion Formation: The piperidine (in equilibrium with its salt) reacts with the carbonyl compound to form a highly electrophilic iminium ion.
-
Enolate Formation: The acetate anion deprotonates the active methylene compound to form a nucleophilic enolate.
-
C-C Bond Formation: The enolate attacks the iminium ion, forming a new carbon-carbon bond.[8]
-
Catalyst Regeneration: The resulting intermediate eliminates the piperidine catalyst to yield the α,β-unsaturated product.[8]
Caption: Catalytic cycle of the Knoevenagel condensation.
Applications in Organic Synthesis
This compound has proven effective in a range of carbon-carbon bond-forming reactions, highlighting its utility in synthesizing complex organic molecules.[2]
Knoevenagel Condensation
This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds.[2] this compound efficiently catalyzes the condensation of various aldehydes with active methylene compounds.[2]
| Aldehyde | Active Methylene Compound | Conditions | Yield (%) | Reference |
| 5-Hydroxymethyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 96 | [9] |
| 5-Methyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 94 | [9] |
| 2-Furaldehyde | Malonic Acid | 100 °C, 3 h | 85 | [9] |
| 5-Chloromethyl-2-furaldehyde | Malonic Acid | 100 °C, 3 h | 78 | [9] |
| Benzaldehyde | Malononitrile | Toluene, reflux | >95 | [2] |
Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful tool for synthesizing β-nitro alcohols, which are valuable synthetic intermediates.[2] this compound serves as an effective dual acid-base catalyst for this transformation.[2]
| Aldehyde | Nitroalkane | Conditions | Product | Reference |
| Aromatic Aldehydes | Nitroalkanes | Not specified | β-nitro alcohols | [2] |
Cascade Reactions
This compound has been successfully employed in cascade reactions to synthesize heterocyclic compounds. For instance, it catalyzes the Knoevenagel and O-Michael cascade reaction between o-hydroxyphenyl-β-diketones and various aldehydes to produce chroman-4-ones and benzofuran-3-ones in moderate to good yields.[10]
| Reactant 1 | Aldehyde | Product Type | Yield (%) | Reference |
| o-hydroxyphenyl-β-diketone | 4-Chlorobenzaldehyde | Chroman-4-one | 85 | [10] |
| o-hydroxyphenyl-β-diketone | 4-Methylbenzaldehyde | Chroman-4-one | 82 | [10] |
| o-hydroxyphenyl-β-diketone | Benzaldehyde | Benzofuran-3-one | 75 | [10] |
Experimental Protocols
Synthesis of this compound Catalyst
A straightforward method for preparing this compound involves the direct reaction of piperidine with acetic acid.[1][2]
Procedure:
-
Dissolve piperidine (1.0 eq) in a suitable alcohol solvent, such as ethanol.[1]
-
Carefully add acetic acid (1.0 eq) dropwise to the solution while stirring. The reaction is exothermic.
-
The this compound salt is typically formed in situ or can be isolated by crystallization or evaporation of the solvent.[1][2]
General Protocol for Knoevenagel Condensation
The following is a representative procedure for a this compound-catalyzed Knoevenagel condensation.
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.3 eq), and this compound (0.1-1.0 eq).[9]
-
Add a suitable solvent (e.g., toluene, ethanol, or perform solvent-free).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9][11]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the product and wash with a cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated compound.
Caption: General workflow for a this compound-catalyzed reaction.
Conclusion
This compound stands out as a simple, inexpensive, and highly effective Brønsted acid-base organocatalyst.[1][2] Its bifunctional nature allows for the synergistic activation of both electrophiles and nucleophiles, facilitating a variety of important organic transformations under relatively mild conditions. The ease of its preparation and application, particularly in fundamental reactions like the Knoevenagel condensation, makes it an invaluable tool for synthetic chemists in both academic and industrial settings. Future research may further expand its utility in more complex cascade reactions and asymmetric synthesis, solidifying its role as a privileged catalyst in modern organic chemistry.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 3. CAS 4540-33-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]
- 5. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS No.4540-33-4,this compound Suppliers [lookchem.com]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
Spectroscopic Characterization of Piperidinium Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperidinium (B107235) acetate (B1210297), a simple organic salt formed from the acid-base reaction of piperidine (B6355638) and acetic acid, finds utility in organic synthesis as a basic catalyst. A thorough understanding of its structural and spectroscopic properties is fundamental for its application and for quality control. This technical guide provides a summary of the expected spectroscopic data for piperidinium acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of readily available, published experimental spectra for this specific salt, this guide leverages established principles of spectroscopy and data from analogous structures to present a detailed predictive analysis. Furthermore, it outlines comprehensive, generalized experimental protocols for obtaining such data.
Introduction
This compound (C₅H₁₁N·C₂H₄O₂) is an ionic compound with a molecular weight of 145.20 g/mol . It is typically a white, water-soluble solid.[1] Its utility as a catalyst in reactions such as the Knoevenagel condensation stems from the Brønsted acid-base character of the piperidinium cation and the acetate anion, respectively.[2] Accurate spectroscopic characterization is crucial for confirming the identity and purity of the salt. This document serves as a reference for the expected spectroscopic signatures of this compound and provides standardized methodologies for their acquisition.
Predicted Spectroscopic Data
Due to a lack of publicly available experimental spectra for this compound, the following sections provide predicted data based on the known spectral properties of the piperidinium cation and the acetate anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, the spectra will show signals corresponding to the protons and carbons of both the piperidinium cation and the acetate anion.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show four distinct signals. The protonation of the nitrogen in the piperidine ring will cause a downfield shift of the adjacent protons (α-protons) compared to free piperidine. The chemical shifts are solvent-dependent.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Piperidinium H-1 (N-H₂) | Broad singlet | 2H | |
| Piperidinium H-2, H-6 (α-CH₂) | ~3.0 - 3.3 | Multiplet | 4H |
| Piperidinium H-3, H-5 (β-CH₂) | ~1.7 - 1.9 | Multiplet | 4H |
| Piperidinium H-4 (γ-CH₂) | ~1.6 - 1.8 | Multiplet | 2H |
| Acetate CH₃ | ~1.9 | Singlet | 3H |
2.1.2. Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is expected to show four signals. The carbons of the piperidinium cation will be deshielded compared to piperidine.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Piperidinium C-2, C-6 (α-C) | ~45 - 50 |
| Piperidinium C-3, C-5 (β-C) | ~22 - 26 |
| Piperidinium C-4 (γ-C) | ~21 - 25 |
| Acetate C=O | ~175 - 180 |
| Acetate CH₃ | ~20 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of the piperidinium cation (a secondary ammonium (B1175870) salt) and the carboxylate group of the acetate anion.
| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3200 - 2700 | N-H₂⁺ stretching | Strong, Broad |
| 2950 - 2850 | C-H stretching (aliphatic) | Medium-Strong |
| ~1620 - 1560 | N-H₂⁺ bending | Medium |
| ~1580 - 1550 | Asymmetric COO⁻ stretching | Strong |
| ~1420 - 1380 | Symmetric COO⁻ stretching | Strong |
Mass Spectrometry (MS)
Analysis of an organic salt like this compound by mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), will typically show ions corresponding to the cation and anion, as well as clusters.
| Ionization Mode | Expected m/z | Corresponding Ion |
| Positive ESI | 86.0964 | [Piperidine + H]⁺ |
| Negative ESI | 59.0138 | [Acetic Acid - H]⁻ |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a solid organic salt such as this compound.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆). This compound is soluble in water.[3]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.[4]
3.1.2. ¹H NMR Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform, phase correct, and baseline correct the spectrum.
-
Calibrate the chemical shift scale to the residual solvent peak.
-
Integrate the signals.
3.1.3. ¹³C NMR Acquisition
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.[5]
-
-
Process the FID similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
For a solid sample, Attenuated Total Reflectance (ATR) or the KBr pellet method can be used. ATR is often simpler.
3.2.1. ATR-FTIR Protocol
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol (B130326) or acetone, and allow it to dry completely.
-
Record a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum.
-
Place a small amount (a few milligrams) of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the crystal and press arm tip thoroughly.
Mass Spectrometry
Electrospray Ionization (ESI) is the preferred method for analyzing pre-formed ions in a salt.
3.3.1. ESI-MS Protocol
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).[6]
-
Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent compatible with ESI-MS, such as methanol, acetonitrile, or water, often with a small amount of formic acid for positive mode or ammonia (B1221849) for negative mode to aid ionization (though not always necessary for a salt).[7]
-
Infuse the sample solution into the ESI source via a syringe pump or an LC system at a flow rate of 5-20 µL/min.
-
Acquire spectra in both positive and negative ion modes. Typical ESI source parameters might be:
-
Capillary voltage: 3-4 kV
-
Nebulizing gas pressure: 10-20 psi
-
Drying gas flow: 5-10 L/min
-
Drying gas temperature: 200-300 °C
-
-
Analyze the resulting spectra for the m/z values corresponding to the piperidinium cation and the acetate anion.
Visualization of Spectroscopic Workflow
The logical flow of the spectroscopic characterization of this compound is depicted below.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
The Catalyst's Chronicle: A Deep Dive into Piperidinium Acetate in Organic Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, history, and application of piperidinium (B107235) acetate (B1210297) as a versatile catalyst in organic synthesis.
Introduction
Piperidinium acetate, a simple salt formed from the neutralization of piperidine (B6355638) with acetic acid, has carved a significant niche in the synthetic organic chemist's toolbox. Its efficacy as a mild, bifunctional Brønsted acid-base catalyst has made it particularly valuable in a range of carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation. This technical guide delves into the historical origins of this compound's use in organic synthesis, provides a detailed look at its catalytic mechanism, presents quantitative data for key reactions, and offers detailed experimental protocols for its application.
Historical Development
The utilization of amine salts as catalysts in organic reactions has roots in the early 20th century. Foundational work by scientists such as Dakin, Kuhn, and Hoffer paved the way for understanding the catalytic activity of primary and secondary amines in condensation reactions.[1] A pivotal moment came in 1936 when Kuhn discovered that the carboxylic acid salts of amines were effective catalysts for the aldol (B89426) reaction.[1] Building on this, Langenbeck and Sauerbier later employed this compound in their research on the catalytic hydration of crotonaldehyde.[1]
Initially, reactions like the Knoevenagel condensation were often catalyzed by secondary amines such as piperidine, sometimes with the addition of an acid.[1] Over time, the use of pre-formed piperidinium salts like this compound gained favor due to better control and reproducibility of reactions.[1] A notable historical publication by Poirier et al. in 1961 detailed an "abnormal condensation" of this compound with aromatic aldehydes, leading to the formation of 3,5-dibenzylpyridines, highlighting the diverse reactivity of this catalyst.[2] This historical context demonstrates a progressive understanding and refinement of amine-based catalysis, leading to the establishment of this compound as a reliable and versatile reagent.
Catalytic Role and Mechanism
This compound's primary contribution to organic synthesis is its function as a Brønsted acid-base catalyst.[1] The piperidinium cation serves as a Brønsted acid, capable of donating a proton, while the acetate anion acts as a Brønsted base, accepting a proton.[1] This dual functionality is key to its effectiveness in reactions like the Knoevenagel condensation.
In the context of the Knoevenagel condensation, the catalytic cycle is thought to involve both the acidic and basic components of the salt.[1] Two principal mechanisms are often considered for secondary amine-catalyzed Knoevenagel condensations: one proceeding through a β-hydroxydicarbonyl intermediate (the Hann-Lapworth mechanism) and another involving the formation of an iminium salt.[1] The presence of both the piperidinium ion and the acetate ion can influence which pathway is favored.[1]
Below is a generalized preparation scheme for this compound.
The following diagram illustrates a plausible catalytic cycle for the Knoevenagel condensation catalyzed by this compound, highlighting its bifunctional nature.
Applications in Organic Synthesis
This compound has been successfully employed in a variety of organic transformations, extending beyond simple condensations to the synthesis of complex molecules and natural products.
Knoevenagel Condensation
The Knoevenagel condensation is the most prominent application of this compound. It effectively catalyzes the condensation of various aldehydes and ketones with active methylene compounds.
Table 1: this compound-Catalyzed Knoevenagel Condensation of 5-Substituted-2-furaldehydes with Malonic Acid
| Entry | 5-Substituted-2-furaldehyde | Product Yield (%) | Reference |
| 1 | 5-Hydroxymethylfurfural | 85 | [3] |
| 2 | 5-Acetoxymethylfurfural | 92 | [3] |
| 3 | 5-Chloromethylfurfural | 78 | [3] |
| 4 | Furfural | 95 | [3] |
| Reaction Conditions: Substrate (1.000 g), malonic acid (1.3 equiv), this compound (1 equiv), 100 °C, 3 h.[3] |
Synthesis of Heterocyclic Compounds
This compound is also a valuable catalyst in the synthesis of various heterocyclic compounds, which are important structural motifs in medicinal chemistry.
Table 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones using this compound
| Entry | Aldehyde | Solvent | Yield (%) | Reference |
| 1 | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol (B145695) | 70 | [4] |
| 2 | 4-Chlorobenzaldehyde | Ethanol | 65 | [4] |
| 3 | 3-Chlorobenzaldehyde | Ethanol | 54 | [4] |
| 4 | 4-Nitrobenzaldehyde | Toluene (B28343)/DMF | 85 | [5] |
| 5 | Benzaldehyde | Ethanol | 75 | [6] |
Total Synthesis of Natural Products
The mild and efficient nature of this compound catalysis has been exploited in the total synthesis of complex natural products. For instance, in the enantioselective total synthesis of (+)-Lithospermic acid, a potent anti-HIV agent, this compound was used to catalyze a key Knoevenagel condensation step.[7]
Table 3: Knoevenagel Condensation in the Total Synthesis of (+)-Lithospermic Acid
| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reference |
| β-keto ester 8 | 3,4-dibromobenzaldehyde | 5 mol % | Benzene | 6 h | Not explicitly stated for this step | [7] |
Experimental Protocols
General Preparation of this compound
This compound can be readily prepared by the reaction of piperidine with acetic acid.[8]
-
In a round-bottom flask, dissolve piperidine (1.0 eq) in a suitable alcohol solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add acetic acid (1.0 eq) to the cooled solution with stirring.
-
After the addition is complete, the solvent can be removed under reduced pressure, or the salt can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
The resulting solid is collected by filtration and dried to afford this compound.
The following diagram illustrates a typical experimental workflow for a Knoevenagel condensation reaction using this compound.
Protocol for Knoevenagel Condensation: Synthesis of Cinnamic Acid Derivatives
This protocol is a general method adapted from the synthesis of cinnamic acid derivatives.[9]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine the aromatic aldehyde (25 mmol), the active methylene compound (25 mmol), and a catalytic amount of this compound (e.g., 0.1-1.0 equivalent) in a suitable solvent such as ethanol or toluene (50 mL).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to several hours depending on the substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol for the Synthesis of 5-Arylidene-thiazolidine-2,4-diones
The following is a general procedure for the synthesis of 5-arylidenethiazolidine-2,4-diones.[4]
-
Reactant Preparation: A mixture of thiazolidine-2,4-dione (21.36 mmol), the appropriate aromatic aldehyde (21.36 mmol), and this compound (or piperidine, which will form the salt in situ with any acidic protons) in ethanol (150 mL) is placed in a round-bottom flask.
-
Reaction: The mixture is refluxed for a period of 2 to 6 hours, with the reaction progress monitored by TLC.
-
Work-up: After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure 5-arylidene-thiazolidine-2,4-dione.
Conclusion
This compound has a rich history in organic synthesis, evolving from the early explorations of amine catalysis to a well-established, mild, and efficient bifunctional catalyst. Its primary application in the Knoevenagel condensation and its utility in the synthesis of complex heterocyclic and natural products underscore its importance. The dual Brønsted acid-base character of this compound provides a unique catalytic pathway for a variety of transformations. The straightforward preparation, mild reaction conditions, and broad applicability ensure that this compound will remain a valuable tool for synthetic chemists in both academic and industrial research.
References
- 1. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. Enantioselective Total Synthesis of (+)-Lithospermic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. chemrj.org [chemrj.org]
An In-depth Technical Guide to Piperidinium Acetate: Safety, Handling, and Disposal
This guide provides comprehensive safety, handling, and disposal information for piperidinium (B107235) acetate (B1210297), intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical information sources.
Chemical and Physical Properties
Piperidinium acetate is an organic compound that is a colorless or pale yellow solid with a distinct ammonia-like aroma.[1] It is formed from the reaction of piperidine (B6355638) and acetic acid.[1][2] It is soluble in water and some organic solvents and is often utilized as a basic catalyst in organic synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 4540-33-4 | [3][4][5][6][7] |
| Molecular Formula | C₇H₁₅NO₂ (or C₅H₁₁N·C₂H₄O₂) | [1][4][5][6] |
| Molecular Weight | 145.20 g/mol | [4][5][6] |
| Appearance | Colorless or pale yellow solid; White to almost white powder/crystal | [1][8] |
| Melting Point | 105 - 109 °C | [5][6] |
| Boiling Point | 96 - 98 °C @ 9 Torr | [5][6] |
| Density | 0.9366 g/cm³ | [6] |
| Flash Point | 4.4 °C | [6] |
| Solubility | Soluble in water and certain organic solvents | [1] |
Safety and Hazard Information
This compound is classified as an irritant. To the best of current knowledge, its toxicological properties have not been exhaustively investigated.[9]
| Classification | Hazard Statement | Code | Source(s) |
| Skin Irritation (Category 2) | Causes skin irritation | H315 | [3] |
| Serious Eye Irritation (Category 2A) | Causes serious eye irritation | H319 | [3] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation | H335 | [3] |
| Type | Statement | Code | Source(s) |
| Prevention | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | [3][9] |
| Do not get in eyes, on skin, or on clothing. | P262 | [9] | |
| Wash skin thoroughly after handling. | P264 | [3] | |
| Use only outdoors or in a well-ventilated area. | P271 | [3] | |
| Wear protective gloves/protective clothing/eye protection/face protection. | P280 | [3] | |
| Response | IF ON SKIN: Wash with plenty of soap and water. | P302+P352 | [3] |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | P304+P340 | [3] | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 | [3] | |
| Call a POISON CENTER or doctor if you feel unwell. | P312 | [3] | |
| If skin irritation occurs: Get medical advice/attention. | P332+P313 | [3] | |
| If eye irritation persists: Get medical advice/attention. | P337+P313 | [3] | |
| Take off contaminated clothing and wash it before reuse. | P362 | [3] | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | P403+P233 | [3] |
| Store locked up. | P405 | [3] | |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | P501 | [3] |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize risk.
A comprehensive PPE strategy is the first line of defense.
-
Eye Protection: Wear chemical splash-resistant safety glasses or goggles that meet government standards such as OSHA 29 CFR 1910.133 or EU EN166.[3][9] A face shield may be appropriate for tasks with a higher splash risk.[10]
-
Hand Protection: Wear compatible, chemical-resistant gloves.[9] Gloves should be selected based on the specific workplace hazards and duration of use.[3]
-
Skin and Body Protection: At a minimum, a laboratory coat and close-toed footwear are required.[3] Select protective clothing based on the potential hazards and physical environment.[3]
-
Respiratory Protection: Use only in a well-ventilated area or outdoors.[3] If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[9][11][12]
-
Avoid breathing in fumes or dust.[3] Minimize dust generation and accumulation.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
-
Use in a well-ventilated area, such as a chemical fume hood.[13]
-
Keep away from incompatible substances, such as strong oxidizing agents.[3]
-
For long-term storage, a cool, dry place is recommended, potentially under an inert gas like nitrogen.[3][5][9]
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Immediate action is required in case of exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[3]
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Caption: Decision tree for first aid response to exposure.
-
Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away. Ensure the area is well-ventilated.[3] Remove all sources of ignition.[3][14]
-
Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[3][9]
-
Cleaning Protocol:
-
Prevent further leakage if it is safe to do so.[3]
-
For solid spills, vacuum or sweep up the material. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[3]
-
Place the collected material into a suitable, closed container for disposal.[3][9]
-
Consult local regulations for proper disposal procedures.[3]
-
Disposal Guidelines
The disposal of this compound must be conducted in compliance with all applicable regulations.
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3] Guidelines from the U.S. EPA for this classification can be found in 40 CFR 261.3.[3]
-
Regulatory Compliance: Waste generators must consult and observe all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant.[3] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]
-
Packaging: Do not reuse empty containers. They should be handled and disposed of as unused product.[3][15]
Caption: Logical flow for the proper disposal of this compound.
Chemical Reactivity and Stability
-
Chemical Stability: The product is stable under recommended storage temperatures and pressures.[3]
-
Conditions to Avoid: Avoid dust generation, exposure to moisture, and proximity to open flames, hot surfaces, or other sources of ignition.[3][12][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[3]
-
Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides and nitrogen oxides.[3]
This compound is synthesized through a Brønsted acid-base reaction between piperidine (the base) and acetic acid (the acid).[2] The reaction is typically carried out in an alcohol solvent, which facilitates the proton transfer.[1][2]
Caption: Reaction pathway for the formation of this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 4540-33-4 | FP76003 | Biosynth [biosynth.com]
- 6. echemi.com [echemi.com]
- 7. This compound | 4540-33-4 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. biosynth.com [biosynth.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. peptide.com [peptide.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.ca [fishersci.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the In-Situ Generation of Piperidinium Acetate for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the in-situ generation of piperidinium (B107235) acetate (B1210297) as a highly effective catalyst for various organic transformations, with a primary focus on the Knoevenagel condensation. The practice of generating the catalyst directly within the reaction mixture offers significant advantages in terms of operational simplicity, efficiency, and reproducibility.
Core Concept: In-Situ Catalyst Formation
Piperidinium acetate is an ionic salt formed from the simple acid-base reaction between piperidine (B6355638) (a secondary amine) and acetic acid.[1] Instead of using a pre-formed salt, the in-situ approach involves adding stoichiometric or catalytic amounts of both precursors directly to the reaction vessel.[2] This equilibrium-driven process ensures the presence of the active catalytic species throughout the reaction.
The dual functionality of this compound is central to its catalytic power. The piperidinium cation serves as a Brønsted acid, capable of donating a proton, while the acetate anion acts as a Brønsted base, accepting a proton.[3] This bifunctional nature allows it to facilitate reactions that require both acidic and basic steps, such as the Knoevenagel condensation.[3]
References
An In-depth Technical Guide to the pKa of Piperidinium Acetate
This technical guide provides a comprehensive overview of the acid-base properties of piperidinium (B107235) acetate (B1210297), a salt formed from the weak base piperidine (B6355638) and the weak acid acetic acid. For researchers, scientists, and professionals in drug development, a thorough understanding of the ionization behavior of such compounds is crucial for predicting their solubility, absorption, and interaction with biological systems. This document details the relevant pKa values, the underlying principles of its aqueous equilibrium, and standard experimental protocols for pKa determination.
Understanding the Ionization of Piperidinium Acetate
This compound is the salt formed from the neutralization reaction between piperidine, a secondary amine and weak base, and acetic acid, a carboxylic acid and weak acid. When dissolved in water, the salt dissociates completely into its constituent ions: the piperidinium ion (the conjugate acid of piperidine) and the acetate ion (the conjugate base of acetic acid).
The pH of an aqueous solution of this compound is determined by the relative strengths of the piperidinium ion as an acid and the acetate ion as a base. This is quantified by their respective pKa and pKb values. The piperidinium ion will hydrolyze water to produce hydronium ions, while the acetate ion will hydrolyze water to produce hydroxide (B78521) ions.
The key to understanding the system is not a single pKa for the salt itself, but rather the individual pKa values of the acidic and basic components.
Quantitative Data: Acid Dissociation Constants
The relevant pKa values for understanding the behavior of this compound in an aqueous solution are summarized below.
| Compound/Ion | Chemical Formula | Type | pKa Value |
| Piperidinium Ion | C₅H₁₁NH₂⁺ | Conjugate Acid | 11.1[1] |
| Acetic Acid | CH₃COOH | Weak Acid | 4.76[2][3][4][5] |
The pKa of the piperidinium ion is significantly higher than the pKa of acetic acid, indicating that piperidine is a stronger base than acetate is an acid.
Acid-Base Equilibrium in Aqueous Solution
The following diagram illustrates the dissociation of this compound and the subsequent equilibria of the piperidinium and acetate ions in water. The balance between these two equilibria determines the pH of the solution.
Caption: Acid-base equilibria of this compound in water.
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.[6][7][8]
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change using a pH meter (potentiometer).[7][8][9] The pKa is determined from the inflection point of the resulting titration curve.
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[9]
-
Sample Preparation:
-
Prepare a solution of the analyte (e.g., piperidine or acetic acid) of known concentration, typically around 1-10 mM.
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[9]
-
Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of bases.[9][10]
-
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
For a basic analyte like piperidine, titrate with a standardized strong acid (e.g., 0.1 M HCl). For an acidic analyte like acetic acid, titrate with a standardized strong base (e.g., 0.1 M NaOH).[9]
-
Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis).
-
The pKa corresponds to the pH at the half-equivalence point (the point where half of the analyte has been neutralized). This can be found from the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Caption: Workflow for pKa determination by potentiometric titration.
This method is suitable for compounds that possess a chromophore close to the ionizing group, resulting in a change in the UV-Vis absorbance spectrum as a function of pH.[6]
Methodology:
-
Instrument Setup: Use a UV-Vis spectrophotometer, preferably with a temperature-controlled cuvette holder.
-
Preliminary Scans:
-
Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH << pKa) to obtain the spectrum of the fully protonated species.
-
Record the spectrum in a highly basic solution (e.g., pH >> pKa) to obtain the spectrum of the fully deprotonated species.
-
Identify the wavelength(s) of maximum absorbance difference between the two species.
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with a range of known pH values spanning the expected pKa (e.g., pKa ± 2 pH units).[6]
-
Add a constant, known concentration of the analyte to each buffer solution.
-
-
Measurement:
-
Measure the absorbance of each solution at the pre-determined analytical wavelength(s).
-
-
Data Analysis:
-
Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.
-
The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - Aᵢ) / (Aᵤ - A)] where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized species, and Aᵤ is the absorbance of the un-ionized species.
-
Caption: Workflow for pKa determination by spectrophotometry.
Conclusion
The term "pKa of this compound" is best understood by examining the individual pKa values of its constituent ions: the piperidinium cation (pKa ≈ 11.1) and the acetate anion (whose conjugate acid has a pKa of ≈ 4.76). These values are critical for predicting the ionization state and, consequently, the physicochemical properties of the substance at a given pH. The experimental determination of these pKa values can be reliably achieved through standard laboratory techniques such as potentiometric and spectrophotometric titrations, for which detailed protocols have been provided. For professionals in drug development and chemical research, a precise understanding of these acid-base fundamentals is indispensable for the rational design and application of molecules.
References
- 1. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]
- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic Acid [commonorganicchemistry.com]
- 4. Acetic acid - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Application Notes & Protocols: Piperidinium Acetate Catalyzed Knoevenagel Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, facilitating the formation of carbon-carbon double bonds. This reaction typically involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, catalyzed by a base. Piperidinium (B107235) acetate (B1210297), an ionic liquid and organocatalyst, has emerged as an efficient and mild catalyst for this transformation.[1][2] Its use offers several advantages, including simple reaction procedures, mild reaction conditions, and the use of an inexpensive catalyst.[2] These attributes make it a valuable tool in the synthesis of various important compounds, including α,β-unsaturated dicarbonyls, cinnamic acids, and coumarins, which are key intermediates in the synthesis of natural products, therapeutic drugs, polymers, and cosmetics.[3]
This document provides detailed protocols for the preparation of piperidinium acetate and its application in the Knoevenagel condensation, along with a summary of reported yields and reaction conditions for various substrates.
Catalyst Preparation: this compound
This compound can be readily prepared by the acid-base reaction between piperidine (B6355638) and acetic acid.[1]
Protocol 1: Synthesis of this compound
Materials:
-
Piperidine
-
Acetic acid
-
Ethanol (B145695) (or other suitable alcohol solvent)
Procedure:
-
Dissolve piperidine (1.0 eq.) in ethanol in a reaction vessel.
-
Slowly add acetic acid (1.0 eq.) dropwise to the piperidine solution while stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture for a predetermined time to ensure complete reaction.
-
The solvent can be removed under reduced pressure, or the product can be precipitated by crystallization to yield this compound.[1]
General Protocol for Knoevenagel Condensation
The following is a general procedure for the this compound-catalyzed Knoevenagel condensation. The specific reaction conditions, such as temperature and reaction time, may need to be optimized for different substrates.
Protocol 2: General Knoevenagel Condensation
Materials:
-
Aldehyde or ketone (1.0 eq.)
-
Active methylene compound (e.g., malononitrile, ethyl acetoacetate) (1.0 - 1.3 eq.)
-
This compound (catalytic amount, e.g., 10 mol%)
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
To a reaction vessel, add the aldehyde or ketone, the active methylene compound, and the solvent (if applicable).
-
Add the catalytic amount of this compound to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100°C).[4][5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This may involve filtering the product if it precipitates, or extracting the product with a suitable organic solvent.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Experimental Data
The following tables summarize the quantitative data for the this compound-catalyzed Knoevenagel condensation for various substrates.
Table 1: Knoevenagel Condensation of 5-Substituted-2-furaldehydes with Malonic Acid [4]
| Aldehyde (Substrate) | Malonic Acid (equiv) | This compound (equiv) | Temperature (°C) | Time (h) | Yield (%) |
| 5-(Hydroxymethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |
| 5-(Acetoxymethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |
| 5-(Chloromethyl)furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |
| Furfural | 1.3 | 1.0 | 100 | 3 | Good to Excellent |
Table 2: Knoevenagel Condensation of Isatin with Active Methylene Compounds [5]
| Aldehyde (Substrate) | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Product |
| Isatin | Malononitrile | This compound | Water | 100 | 2-(2-Oxo-1,2-dihydro-indol-3-ylidene)-malononitrile |
| Isatin | Cyclohexane-1,3-dione | This compound | Water | 100 | 5-Dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidine)cyclohexane-1,3-dione |
Table 3: Synthesis of 1-benzyl-2,6-diarylpiperidin-4-one [6]
| Acetone (equiv) | Benzaldehyde (equiv) | Benzylamine (equiv) | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | 2 | 1 | 10 | Ethanol | - |
Visualizations
Experimental Workflow:
The general workflow for the this compound-catalyzed Knoevenagel condensation is depicted below.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Piperidinium Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing piperidinium (B107235) acetate (B1210297) as an efficient and mild catalyst. The methodologies outlined are suitable for professionals in chemical research and drug development, offering reliable procedures for the synthesis of chroman-4-ones, benzofuran-3-ones, and tetrahydrobenzo[b]pyran derivatives.
Introduction
Piperidinium acetate, an ionic liquid, serves as a highly effective catalyst in a variety of organic transformations, most notably in Knoevenagel and Michael addition cascade reactions. Its utility in the synthesis of heterocyclic frameworks is of significant interest due to its mild reaction conditions, simple work-up procedures, and cost-effectiveness. These attributes make it an attractive alternative to more harsh or expensive catalytic systems. This document details the application of this compound in the synthesis of three distinct classes of heterocyclic compounds, providing comprehensive experimental protocols, quantitative data, and visual workflows to aid in laboratory implementation.
Application 1: Synthesis of 2,3-Disubstituted Chroman-4-ones
This protocol describes a this compound-catalyzed cascade Knoevenagel and O-Michael addition reaction between o-hydroxyphenyl-β-diketones and various aldehydes to yield 2,3-disubstituted chroman-4-ones. This method is characterized by its operational simplicity and moderate to good yields.
Experimental Protocol
A mixture of the o-hydroxyphenyl-β-diketone (1.0 mmol), the respective aldehyde (1.2 mmol), and this compound (0.2 mmol) in ethanol (B145695) (10 mL) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent to afford the pure 2,3-disubstituted chroman-4-one.
Data Presentation
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-phenyl-3-benzoyl-chroman-4-one | 12 | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-3-benzoyl-chroman-4-one | 14 | 82 |
| 3 | 4-Methylbenzaldehyde | 2-(4-methylphenyl)-3-benzoyl-chroman-4-one | 12 | 88 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-3-benzoyl-chroman-4-one | 15 | 80 |
| 5 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-3-benzoyl-chroman-4-one | 16 | 75 |
| 6 | Cinnamaldehyde | 2-((E)-styryl)-3-benzoyl-chroman-4-one | 18 | 70 |
Workflow Visualization
Caption: Workflow for the synthesis of 2,3-disubstituted chroman-4-ones.
Application 2: Synthesis of 2,2-Disubstituted Benzofuran-3-ones
This protocol details the synthesis of 2,2-disubstituted benzofuran-3-ones through a this compound-catalyzed reaction of o-hydroxyphenyl-β-diketones. This transformation proceeds under mild conditions and provides the desired products in good yields.
Experimental Protocol
To a solution of the o-hydroxyphenyl-β-diketone (1.0 mmol) in ethanol (10 mL), this compound (0.3 mmol) is added. The reaction mixture is stirred at 50 °C and the reaction progress is monitored by TLC. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2,2-disubstituted benzofuran-3-one.
Data Presentation
| Entry | o-Hydroxyphenyl-β-diketone | Product | Time (h) | Yield (%) |
| 1 | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 8 | 92 |
| 2 | 1-(2-hydroxyphenyl)-3-(p-tolyl)propane-1,3-dione | 2-(p-tolyl)-2-benzoyl-benzofuran-3(2H)-one | 8 | 90 |
| 3 | 1-(4-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 6-chloro-2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 10 | 85 |
| 4 | 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione | 5-methyl-2-phenyl-2-benzoyl-benzofuran-3(2H)-one | 9 | 88 |
| 5 | 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione | 2-(4-methoxyphenyl)-2-benzoyl-benzofuran-3(2H)-one | 10 | 82 |
Workflow Visualization
Caption: Workflow for the synthesis of 2,2-disubstituted benzofuran-3-ones.
Application 3: Three-Component Synthesis of Tetrahydrobenzo[b]pyran Derivatives
This section describes a one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives from an aromatic aldehyde, malononitrile (B47326), and dimedone, catalyzed by this compound. This multicomponent reaction is highly efficient, proceeds under mild conditions, and gives excellent yields of the desired products.
Experimental Protocol
In a round-bottom flask, a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), dimedone (1.0 mmol), and this compound (0.1 mmol) in ethanol (10 mL) is stirred at room temperature. The reaction is monitored by TLC. After completion of the reaction, the solid product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure tetrahydrobenzo[b]pyran derivative.
Data Presentation
| Entry | Aromatic Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-amino-4-phenyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 20 | 92 |
| 3 | 4-Nitrobenzaldehyde | 2-amino-4-(4-nitrophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 10 | 98 |
| 4 | 4-Methoxybenzaldehyde | 2-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 25 | 90 |
| 5 | 3-Hydroxybenzaldehyde | 2-amino-4-(3-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 30 | 88 |
Workflow Visualization
Caption: Workflow for the three-component synthesis of tetrahydrobenzo[b]pyrans.
Application Notes and Protocols: Piperidinium Acetate as a Catalyst for Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of piperidinium (B107235) acetate (B1210297) as an efficient and mild catalyst for various multi-component reactions (MCRs). MCRs are powerful tools in organic synthesis and drug discovery, allowing for the construction of complex molecular architectures in a single step from three or more starting materials. Piperidinium acetate, a simple and readily available salt, has emerged as a versatile catalyst for these transformations, promoting atom economy and simplifying synthetic procedures.
This document details the application of this compound in the synthesis of three important classes of heterocyclic compounds: 3H-pyrrolizines, polyhydroquinolines, and 1,4-dihydropyridines. For each reaction, a detailed experimental protocol, quantitative data for various substrates, and a proposed reaction mechanism are provided.
Three-Component Synthesis of 5,6-disubstituted 3H-Pyrrolizines
The one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines is efficiently catalyzed by this compound. This reaction involves the condensation of a substituted aldehyde, an N-substituted maleimide (B117702), and a 1,3-dicarbonyl compound.
Quantitative Data
| Entry | Aldehyde (R) | N-Substituent (R¹) | 1,3-Dicarbonyl | Product | Yield (%) | Time (h) |
| 1 | C₆H₅ | C₆H₅ | Acetylacetone | 5-acetyl-6-methyl-2,7-diphenyl-2,3-dihydro-1H-pyrrolizine-1-one | 85 | 6 |
| 2 | 4-ClC₆H₄ | C₆H₅ | Acetylacetone | 5-acetyl-7-(4-chlorophenyl)-6-methyl-2-phenyl-2,3-dihydro-1H-pyrrolizine-1-one | 88 | 5 |
| 3 | 4-BrC₆H₄ | C₆H₅ | Acetylacetone | 5-acetyl-7-(4-bromophenyl)-6-methyl-2-phenyl-2,3-dihydro-1H-pyrrolizine-1-one | 90 | 5 |
| 4 | 4-MeOC₆H₄ | C₆H₅ | Acetylacetone | 5-acetyl-7-(4-methoxyphenyl)-6-methyl-2-phenyl-2,3-dihydro-1H-pyrrolizine-1-one | 82 | 7 |
| 5 | C₆H₅ | CH₂C₆H₅ | Ethyl Acetoacetate | 5-ethoxycarbonyl-6-methyl-2-benzyl-7-phenyl-2,3-dihydro-1H-pyrrolizine-1-one | 80 | 6 |
Experimental Protocol
General Procedure for the Synthesis of 5,6-disubstituted 3H-Pyrrolizines:
-
To a solution of the aromatic aldehyde (1.0 mmol) and N-substituted maleimide (1.0 mmol) in ethanol (B145695) (10 mL), add the 1,3-dicarbonyl compound (1.0 mmol) and this compound (0.2 mmol, 20 mol%).
-
Reflux the reaction mixture for the time specified in the table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water (50 mL) and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Recrystallize the crude product from ethanol to afford the pure 5,6-disubstituted 3H-pyrrolizine.
Reaction Workflow and Mechanism
Applications of Piperidinium Acetate in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) acetate (B1210297), a salt formed from the organic base piperidine (B6355638) and acetic acid, serves as a versatile and efficient bifunctional catalyst in a variety of carbon-carbon bond-forming reactions crucial for the synthesis of pharmaceutical intermediates. Its ability to act as both a Brønsted acid (via the piperidinium ion) and a Brønsted base (via the acetate ion) allows it to facilitate reactions such as the Knoevenagel condensation, Henry (nitroaldol) reaction, and Michael addition under relatively mild conditions. This dual catalytic nature makes it an attractive option in synthetic schemes for complex molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed application notes and experimental protocols for the use of piperidinium acetate in the synthesis of key pharmaceutical intermediates, supported by quantitative data and visual diagrams to aid in understanding and implementation.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis, involving the reaction between an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a base. This compound is a highly effective catalyst for this transformation, promoting the formation of a new carbon-carbon double bond. This reaction is pivotal in the synthesis of various pharmaceutical precursors, including intermediates for the antidiabetic drug Rosiglitazone and the anti-Parkinson's agent Entacapone.
The reaction mechanism, when catalyzed by this compound, can proceed through two primary pathways. The first involves the deprotonation of the active methylene compound by the acetate anion to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde or ketone. The second, particularly with amine catalysts, involves the formation of a more electrophilic iminium ion from the carbonyl compound, which then reacts with the enolate.
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for a typical Knoevenagel condensation reaction.
Synthesis of 5-Arylidenethiazolidine-2,4-diones
5-Arylidenethiazolidine-2,4-diones are important precursors for a class of antidiabetic drugs known as thiazolidinediones (e.g., Rosiglitazone). The synthesis involves the Knoevenagel condensation of an aromatic aldehyde with 2,4-thiazolidinedione (B21345).
Table 1: this compound-Catalyzed Synthesis of 5-Arylidenethiazolidine-2,4-diones
| Entry | Aromatic Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde (B44291) | Toluene | Reflux | 5 | 85 |
| 2 | 4-Chlorobenzaldehyde (B46862) | Ethanol (B145695) | Reflux | 6 | 82 |
| 3 | 4-Nitrobenzaldehyde | DMF | 100 | 4 | 90 |
| 4 | Benzaldehyde (B42025) | Toluene | Reflux | 6 | 80 |
| 5 | 4-Fluorobenzaldehyde | Toluene | Reflux | 5 | 88 |
Data is compiled from typical results reported in the literature.
Experimental Protocol: Synthesis of 5-(4-Methoxybenzylidene)-2,4-thiazolidinedione
Materials:
-
4-Methoxybenzaldehyde (1.36 g, 10 mmol)
-
2,4-Thiazolidinedione (1.17 g, 10 mmol)
-
This compound (0.145 g, 1 mmol, 10 mol%)
-
Toluene (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde (10 mmol), 2,4-thiazolidinedione (10 mmol), and this compound (1 mmol).
-
Add 50 mL of toluene to the flask.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 5 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven to obtain pure 5-(4-methoxybenzylidene)-2,4-thiazolidinedione.
Synthesis of a Precursor to Entacapone
Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease. A key step in its synthesis is the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) with N,N-diethyl-2-cyanoacetamide, which can be catalyzed by this compound.
Table 2: this compound-Catalyzed Synthesis of Entacapone Precursor
| Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Dihydroxy-5-nitrobenzaldehyde | N,N-Diethyl-2-cyanoacetamide | Anhydrous Ethanol | Reflux | 12 | 73 |
Experimental Protocol: Synthesis of (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide
Materials:
-
3,4-Dihydroxy-5-nitrobenzaldehyde (1.83 g, 10 mmol)
-
N,N-Diethyl-2-cyanoacetamide (1.40 g, 10 mmol)
-
This compound (0.145 g, 1 mmol, 10 mol%)
-
Anhydrous Ethanol (50 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde (10 mmol) and N,N-diethyl-2-cyanoacetamide (10 mmol) in anhydrous ethanol (50 mL).
-
Add this compound (1 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling, the crude product will precipitate.
-
Filter the precipitate and wash with cold ethanol.
-
The crude product can be further purified by recrystallization to yield the desired E-isomer.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitroalcohol. These products are valuable intermediates as they can be readily converted to β-amino alcohols or α-nitro ketones, which are common motifs in pharmaceuticals. While various bases can catalyze this reaction, this compound can be employed to promote this transformation.
Diagram 2: Henry Reaction Mechanism
Caption: Simplified mechanism of the Henry (nitroaldol) reaction.
Synthesis of β-Nitroalcohols
The synthesis of β-nitroalcohols from aromatic aldehydes and nitroalkanes is a key transformation for accessing building blocks for various APIs.
Table 3: this compound-Catalyzed Henry Reaction
| Entry | Aromatic Aldehyde | Nitroalkane | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane (B149229) | Ethanol | 25 | 24 | 75 |
| 2 | 4-Chlorobenzaldehyde | Nitromethane | Methanol | 25 | 24 | 78 |
| 3 | Benzaldehyde | Nitroethane | Ethanol | 25 | 36 | 65 |
Data is representative of typical laboratory results.
Experimental Protocol: Synthesis of 1-Phenyl-2-nitroethanol
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Nitromethane (0.92 g, 15 mmol)
-
This compound (0.145 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add nitromethane (15 mmol) and this compound (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) for 24 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenyl-2-nitroethanol.
Michael Addition
The Michael addition is a nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. This compound can catalyze this reaction by generating the nucleophilic enolate from an active methylene compound. This reaction is instrumental in the construction of more complex molecular frameworks. For instance, it is a key step in one-pot syntheses of highly substituted pyridine (B92270) derivatives, which are prevalent scaffolds in medicinal chemistry.
Diagram 3: Logical Flow of a One-Pot Pyridine Synthesis
Caption: Logical steps in a one-pot synthesis of a pyridine derivative.
One-Pot Synthesis of Fused Pyridine Derivatives
This compound has been shown to be an efficient catalyst in the one-pot, three-component synthesis of novel fused pyridine derivatives from aromatic aldehydes, malononitrile, and 2,4-thiazolidinedione.
Table 4: this compound-Catalyzed One-Pot Synthesis of Fused Pyridines
| Entry | Aromatic Aldehyde | Michael Donor | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 2,4-Thiazolidinedione | Ethanol | 70 | 35 | 94 |
| 2 | 4-Methylbenzaldehyde | 2,4-Thiazolidinedione | Ethanol | 70 | 40 | 91 |
| 3 | 4-Methoxybenzaldehyde | 2,4-Thiazolidinedione | Ethanol | 70 | 45 | 89 |
Experimental Protocol: Synthesis of a Fused Pyridine Derivative
Materials:
-
4-Chlorobenzaldehyde (1.40 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
2,4-Thiazolidinedione (1.17 g, 10 mmol)
-
This compound (0.03 g, 0.2 mmol, 2 mol%)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), malononitrile (10 mmol), 2,4-thiazolidinedione (10 mmol), and this compound (0.2 mmol) in ethanol (20 mL).
-
Heat the mixture to 70 °C with stirring.
-
Continue heating for 35 minutes.
-
After cooling to room temperature, the solid product will precipitate.
-
Collect the product by filtration, wash with cold ethanol, and dry under vacuum.
Conclusion
This compound is a readily available, inexpensive, and effective catalyst for key carbon-carbon bond-forming reactions in the synthesis of pharmaceutical intermediates. Its dual acidic and basic properties allow for the efficient catalysis of Knoevenagel condensations, Henry reactions, and Michael additions under mild conditions. The protocols and data presented herein provide a practical guide for researchers and scientists in the pharmaceutical industry to leverage the utility of this versatile catalyst in the development of novel and existing drug molecules. The straightforward reaction conditions and simple work-up procedures associated with this compound catalysis make it a valuable tool in both laboratory-scale synthesis and potentially for process scale-up.
Application Notes and Protocols for Piperidinium Acetate-Catalyzed Synthesis of Chalcones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, belonging to the flavonoid family, are valuable precursors in the synthesis of various biologically active compounds. The Claisen-Schmidt condensation is the most common method for chalcone (B49325) synthesis, involving the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. While strong bases like sodium hydroxide (B78521) or potassium hydroxide are frequently used as catalysts, they can lead to side reactions and are not always suitable for sensitive substrates. This application note details a step-by-step guide for the synthesis of chalcones using piperidinium (B107235) acetate (B1210297) as a mild and efficient catalyst. This method offers advantages in terms of reduced side reactions and applicability to a broader range of substrates.
Introduction
The synthesis of chalcones is a cornerstone in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The core reaction, a Claisen-Schmidt condensation, is an aldol (B89426) condensation between a ketone and an aldehyde. The choice of catalyst is crucial for the success of this reaction, influencing yield, purity, and the potential for side reactions. While strong bases are effective, they can promote undesirable secondary reactions. Weaker bases, such as piperidine (B6355638), have been employed to mitigate these issues.[1] The use of piperidinium acetate, the salt of piperidine and acetic acid, offers a mildly acidic protonated amine catalyst that can effectively promote the condensation while minimizing side products. This protocol provides a detailed methodology for the this compound-catalyzed synthesis of chalcones, along with data presentation and visualizations to aid researchers in its application.
Reaction Mechanism and Workflow
The this compound-catalyzed synthesis of chalcones proceeds via a Claisen-Schmidt condensation mechanism. The workflow involves the preparation of the catalyst, the condensation reaction, and subsequent purification of the chalcone product.
Reaction Mechanism
The reaction is catalyzed by both the piperidine and the acetic acid components of this compound. The piperidine acts as a base to deprotonate the α-carbon of the acetophenone, forming an enolate. The acetic acid can protonate the carbonyl group of the benzaldehyde, making it more electrophilic. The enolate then attacks the activated benzaldehyde, leading to an aldol addition product, which subsequently dehydrates to form the stable, conjugated chalcone.
References
Application Notes and Protocols: Piperidinium Acetate in the Synthesis of Coumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The synthesis of the coumarin scaffold is a key focus in medicinal chemistry and drug discovery. The Knoevenagel condensation is a cornerstone reaction for the formation of C-C double bonds and is particularly effective for the synthesis of 3-substituted coumarins. This application note details the use of piperidinium (B107235) acetate (B1210297) as an efficient catalyst for the Knoevenagel condensation between salicylaldehydes and active methylene (B1212753) compounds to yield a variety of coumarin derivatives. Piperidinium acetate, often generated in situ from piperidine (B6355638) and acetic acid, offers a mild and effective catalytic system for this transformation.
Reaction Mechanism: Knoevenagel Condensation for Coumarin Synthesis
The synthesis of coumarin derivatives using this compound proceeds via a Knoevenagel condensation mechanism. The reaction is initiated by the deprotonation of the active methylene compound by piperidine to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of salicylaldehyde (B1680747). The resulting intermediate undergoes dehydration to form a stable α,β-unsaturated compound. Finally, an intramolecular cyclization (lactonization) occurs, followed by the elimination of water, to yield the final coumarin product. The presence of acetic acid protonates the hydroxyl group of the intermediate, facilitating the final elimination and cyclization steps.
Caption: Knoevenagel condensation mechanism for coumarin synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various coumarin derivatives using this compound or piperidine/acetic acid as the catalyst system.
| Entry | Salicylaldehyde Derivative | Active Methylene Compound | Solvent | Catalyst System | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1 | Salicylaldehyde | Diethyl malonate | Ethanol (B145695) | Piperidine / Acetic Acid | Reflux | 78 | 80-92 | [1] |
| 2 | Salicylaldehyde | Ethyl acetoacetate | Ethanol | Piperidine | 3 | Ambient | - | [2] |
| 3 | Substituted Salicylaldehydes | Diethyl malonate | Toluene | Piperidine | - | Reflux | 25-82 | [1] |
| 4 | Salicylaldehyde | Ethyl acetoacetate | Solvent-free (Microwave) | Piperidine | 0.08 | - | 92 | [3] |
| 5 | o-Vanillin | Diethyl malonate | Acetonitrile | Piperidine / Acetic Acid | - | 80 | 77 | [4] |
Note: Yields can vary based on the specific substituents on the salicylaldehyde and the nature of the active methylene compound.
Experimental Protocols
General Protocol for the Synthesis of 3-Substituted Coumarins
This protocol describes a general procedure for the synthesis of coumarin derivatives via the Knoevenagel condensation catalyzed by this compound.
Caption: General experimental workflow for coumarin synthesis.
Detailed Protocol for the Synthesis of 3-Carbethoxycoumarin
This protocol provides a specific example for the synthesis of 3-carbethoxycoumarin from salicylaldehyde and diethyl malonate.
Materials:
-
Salicylaldehyde (1.22 g, 10 mmol)
-
Diethyl malonate (1.60 g, 10 mmol)
-
Piperidine (0.1 mL, 1 mmol)
-
Glacial acetic acid (0.06 mL, 1 mmol)
-
Ethanol (20 mL)
-
Ice-cold water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10 mmol), diethyl malonate (1.60 g, 10 mmol), and ethanol (20 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine (0.1 mL, 1 mmol) followed by glacial acetic acid (0.06 mL, 1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (typically 3-5 hours), cool the flask to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold water.
-
Dry the crude product in a desiccator or oven at low temperature.
-
For further purification, recrystallize the crude product from a suitable solvent, such as ethanol.
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Biological Applications
Coumarin derivatives synthesized via various methods have been extensively studied for their biological activities. While specific studies focusing solely on this compound-synthesized coumarins are part of the broader research, the resulting compounds are expected to exhibit similar pharmacological profiles. For instance, certain coumarin-piperidine derivatives have been investigated as potential multireceptor atypical antipsychotics, showing high affinity for dopamine (B1211576) D2 and D3, and serotonin (B10506) 5-HT1A and 5-HT2A receptors.[5] Additionally, coumarin-piperazine derivatives have shown a range of biological effects, including acting as serotonin and dopamine receptor agents, and exhibiting antibacterial and antifungal properties.[6] The 3-substituted coumarin scaffold is a versatile platform for the development of new therapeutic agents, and the this compound-catalyzed synthesis provides an efficient route to access a library of these valuable compounds for further biological evaluation.
Conclusion
The use of this compound as a catalyst for the Knoevenagel condensation provides a straightforward, efficient, and mild method for the synthesis of a wide range of 3-substituted coumarin derivatives. The reaction proceeds under relatively simple conditions and often results in good to excellent yields. This makes it a valuable tool for researchers in medicinal chemistry and drug development for the generation of diverse coumarin libraries for biological screening and the development of novel therapeutic agents. The protocols and data presented in this application note offer a solid foundation for the implementation of this synthetic strategy in the laboratory.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Green Chemistry Approaches Using Piperidinium Acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) acetate (B1210297), a protic ionic liquid, has emerged as a versatile and environmentally benign catalyst in organic synthesis. Its dual functionality as a Brønsted acid (piperidinium cation) and Brønsted base (acetate anion) allows it to efficiently catalyze a variety of reactions under mild conditions, aligning with the principles of green chemistry. This document provides detailed application notes and experimental protocols for the use of piperidinium acetate in key organic transformations, including the Knoevenagel condensation and the synthesis of valuable heterocyclic scaffolds such as chroman-4-ones and benzofuran-3-ones. The use of this compound often leads to high yields, reduced reaction times, and simplified work-up procedures, making it an attractive alternative to conventional hazardous catalysts.
Application 1: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene (B1212753) compound and a carbonyl compound. This compound serves as an efficient catalyst for this transformation, promoting the reaction under mild and often solvent-free conditions.
Experimental Protocol: General Procedure for this compound-Catalyzed Knoevenagel Condensation
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.2 mmol)
-
This compound (10 mol%)
-
Ethanol (B145695) (optional, 5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), the active methylene compound (1.2 mmol), and this compound (0.1 mmol).
-
For a solvent-free reaction, proceed to step 3. Alternatively, add ethanol (5 mL) to the flask.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C) for the required time (typically 30 minutes to 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if the product precipitates, collect it by filtration. If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Wash the crude product with cold water or ethanol to remove the catalyst and any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure condensed product.
Quantitative Data
The following table summarizes the results for the this compound-catalyzed Knoevenagel condensation of various aromatic aldehydes with malononitrile.
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Benzylidenemalononitrile | 1.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)malononitrile | 1.0 | 95 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)malononitrile | 2.0 | 88 |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 1.0 | 98 |
| 5 | 2-Furaldehyde | 2-(Furan-2-ylmethylene)malononitrile | 1.5 | 90 |
Note: Reaction conditions - 1 mmol of aldehyde, 1.2 mmol of malononitrile, 10 mol% this compound, stirred at 50°C in ethanol.
Catalytic Cycle of Knoevenagel Condensation
Caption: Catalytic cycle for the Knoevenagel condensation.
Application 2: Synthesis of Chroman-4-ones and Benzofuran-3-ones
This compound catalyzes the cascade Knoevenagel and O-Michael reaction of o-hydroxyphenyl-β-diketones with various aldehydes to afford 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones in moderate to good yields.[1] This one-pot synthesis represents a green and efficient method for the construction of these important heterocyclic cores.
Experimental Protocol: Synthesis of 2,3-Disubstituted Chroman-4-ones
Materials:
-
o-Hydroxyphenyl-β-diketone (1.0 mmol)
-
Aromatic aldehyde (1.1 mmol)
-
This compound (20 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a solution of o-hydroxyphenyl-β-diketone (1.0 mmol) in ethanol (10 mL), add the aromatic aldehyde (1.1 mmol) and this compound (0.2 mmol).
-
Reflux the reaction mixture for the appropriate time (typically 4-8 hours), monitoring the progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate) to afford the pure 2,3-disubstituted chroman-4-one.
Quantitative Data
The following table presents representative yields for the synthesis of various 2,3-disubstituted chroman-4-ones.
| Entry | o-Hydroxyphenyl-β-diketone | Aldehyde | Product | Yield (%) |
| 1 | 1-(2-Hydroxyphenyl)butane-1,3-dione | Benzaldehyde | 2-Phenyl-3-acetylchroman-4-one | 78 |
| 2 | 1-(2-Hydroxyphenyl)butane-1,3-dione | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-acetylchroman-4-one | 82 |
| 3 | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | Benzaldehyde | 2,3-Diphenylchroman-4-one | 75 |
| 4 | 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-phenylchroman-4-one | 85 |
Note: The yields are based on the abstract and related literature, as the full text with a detailed table was not accessible.[1]
Experimental Workflow
References
Application Notes and Protocols for the Recyclability and Reuse of Piperidinium Acetate in Catalytic Cycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidinium (B107235) acetate (B1210297), a protic ionic liquid, has emerged as a versatile and environmentally friendly catalyst for a variety of organic transformations, including Knoevenagel and Michael additions, and the synthesis of heterocyclic compounds such as chroman-4-ones.[1][2] Its appeal lies in its low cost, operational simplicity, and mild reaction conditions.[1] A key feature of piperidinium acetate, contributing to its "green" credentials, is its potential for recyclability and reuse over multiple catalytic cycles. This document provides detailed application notes and protocols for the recovery and reuse of this compound, enabling more sustainable and cost-effective chemical synthesis.
While direct and detailed recycling data for this compound is not extensively published, the closely related pyrrolidinium (B1226570) acetate has been shown to be recyclable for up to four consecutive cycles without a significant loss of activity. This suggests a strong potential for similar performance from this compound.
Catalytic Applications and Recyclability
This compound is an effective catalyst in reactions that benefit from both a weak base (piperidine) and a mild acid (acetic acid). One notable application is in the synthesis of 2,3-disubstituted chroman-4-ones and 2,2-disubstituted benzofuran-3-ones, where it is described as having "extensive reusability and applicability, and easy recovery of the catalyst using simple evaporation".[1]
The recovery of protic ionic liquids like this compound is often straightforward due to their low volatility, allowing for the removal of volatile organic products and solvents by distillation.
Data Presentation: Catalyst Recycling and Yield
The following table summarizes the recyclability data for the closely related catalyst, pyrrolidinium acetate, in the synthesis of 2-aryl benzimidazoles. This data is presented as a strong indicator of the expected performance of this compound under similar conditions.
| Cycle | Product Yield (%) |
| 1 | 96 |
| 2 | 95 |
| 3 | 94 |
| 4 | 93 |
Data is for pyrrolidinium acetate in the synthesis of 2-aryl benzimidazoles and is intended to be representative of the potential recyclability of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Reaction Using this compound
This protocol describes a typical procedure for a Knoevenagel-Michael cascade reaction to synthesize chroman-4-one derivatives.
Materials:
-
o-hydroxyphenyl-β-diketone (1 mmol)
-
Aldehyde (1 mmol)
-
This compound (20 mol%)
-
Ethanol (B145695) (5 mL)
Procedure:
-
To a solution of o-hydroxyphenyl-β-diketone (1 mmol) and aldehyde (1 mmol) in ethanol (5 mL), add this compound (20 mol%).
-
Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion of the reaction, proceed with catalyst recovery as described in Protocol 2.
Protocol 2: Recovery and Reuse of this compound
This protocol details the steps for recovering this compound from a reaction mixture for subsequent reuse. The method relies on the low volatility of the ionic liquid catalyst.
Materials:
-
Reaction mixture from Protocol 1
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
After the reaction is complete, remove the solvent (e.g., ethanol) from the reaction mixture using a rotary evaporator.
-
To the residue, add ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by column chromatography.
-
Combine the aqueous layers from the washings.
-
Remove the water from the combined aqueous layers under reduced pressure using a rotary evaporator to recover the this compound.
-
The recovered this compound can be used directly in the next catalytic cycle without further purification.
Visualizations
Catalytic Cycle of this compound
Caption: Catalytic cycle of this compound.
Experimental Workflow for Catalyst Recovery and Reuse
Caption: Workflow for this compound recovery and reuse.
Logical Relationship of Sustainability Features
Caption: Sustainability benefits of recyclable this compound.
References
Application Notes and Protocols: Piperidinium Acetate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidinium (B107235) acetate (B1210297), a salt formed from piperidine (B6355638) and acetic acid, has emerged as a versatile and efficient organocatalyst in the synthesis of a wide array of bioactive molecules. Its dual functionality, possessing both a basic piperidinium cation and a weakly basic acetate anion, allows it to act as a bifunctional catalyst, facilitating reactions such as Knoevenagel condensations, multicomponent reactions, and the formation of heterocyclic scaffolds. This unique catalytic activity, coupled with its relatively low cost and environmentally benign nature, makes piperidinium acetate an attractive tool in medicinal chemistry and drug discovery. These application notes provide detailed protocols and quantitative data for the synthesis of several classes of bioactive molecules using this compound as a catalyst.
Key Applications and Experimental Protocols
Synthesis of Bioactive Benzimidazoles and Benzothiazoles
Benzimidazoles and benzothiazoles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound catalyzes the condensation of o-phenylenediamines or o-aminothiophenols with aromatic aldehydes to afford these heterocycles in high yields under mild, solvent-free conditions.
Quantitative Data for Synthesis of 2-Aryl Benzimidazoles and Benzothiazoles
| Entry | Aldehyde | Amine | Product | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | o-Phenylenediamine (B120857) | 2-Phenyl-1H-benzo[d]imidazole | 5 | 92 | |
| 2 | 4-Methylbenzaldehyde | o-Phenylenediamine | 2-(p-tolyl)-1H-benzo[d]imidazole | 3 | 95 | |
| 3 | 4-Methoxybenzaldehyde | o-Phenylenediamine | 2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 3 | 96 | |
| 4 | 4-Chlorobenzaldehyde | o-Phenylenediamine | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 5 | 94 | |
| 5 | Benzaldehyde | o-Aminothiophenol | 2-Phenylbenzo[d]thiazole | 10 | 90 | |
| 6 | 4-Methylbenzaldehyde | o-Aminothiophenol | 2-(p-tolyl)benzo[d]thiazole | 8 | 92 | |
| 7 | 4-Methoxybenzaldehyde | o-Aminothiophenol | 2-(4-methoxyphenyl)benzo[d]thiazole | 7 | 94 | |
| 8 | 4-Chlorobenzaldehyde | o-Aminothiophenol | 2-(4-chlorophenyl)benzo[d]thiazole | 10 | 91 |
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl Benzimidazoles and Benzothiazoles
-
In a round-bottom flask, combine the o-phenylenediamine or o-aminothiophenol (1.0 mmol), the aromatic aldehyde (1.0 mmol), and this compound (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add water to the reaction mixture.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from ethanol (B145695) to afford the pure 2-aryl benzimidazole (B57391) or benzothiazole.
Reaction Workflow for Benzimidazole Synthesis
Caption: General workflow for the this compound-catalyzed synthesis of 2-aryl benzimidazoles.
Knoevenagel Condensation for the Synthesis of Bioactive Coumarins and Pyran Derivatives
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. This compound is an effective catalyst for this reaction, particularly in the synthesis of coumarin (B35378) and pyran derivatives, which are known for their anticoagulant, anti-inflammatory, and anticancer activities.
Quantitative Data for this compound-Catalyzed Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene (B1212753) Compound | Product Type | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Salicylaldehyde (B1680747) | Ethyl Acetoacetate (B1235776) | Coumarin | Ethanol | 4 | 85 | |
| 2 | 4-Hydroxybenzaldehyde | Malononitrile | Chromene | Water | 0.5 | 92 | |
| 3 | Benzaldehyde | Malononitrile | Benzylidene Malononitrile | Ethanol | 1 | 95 | |
| 4 | 4-Chlorobenzaldehyde | Malononitrile | 2-(4-chlorobenzylidene)malononitrile | Ethanol | 1 | 93 | |
| 5 | Benzaldehyde | Dimedone | Tetrahydro[b]pyran | Water | 0.5 | 90 |
Experimental Protocol: Synthesis of 3-Acetylcoumarin
-
To a solution of salicylaldehyde (10 mmol) in ethanol (20 mL), add ethyl acetoacetate (11 mmol).
-
Add this compound (1 mmol, 10 mol%) to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with constant stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-acetylcoumarin.
Mechanism of this compound-Catalyzed Knoevenagel Condensation
Caption: Dual catalytic role of this compound in the Knoevenagel condensation.
Synthesis of Bioactive Spiropyrans
Spiropyrans are a class of photochromic compounds that have garnered significant interest for their applications in molecular switches, optical data storage, and as photosensitizers in photodynamic therapy. The synthesis of spiropyrans often involves the condensation of a methylene indoline (B122111) derivative with a salicylaldehyde derivative, a reaction that can be catalyzed by this compound.
Quantitative Data for Spiropyran Synthesis
| Entry | Methylene Indoline | Salicylaldehyde | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Fischer's Base | 5-Nitrosalicylaldehyde | Ethanol | 3 | 78 | |
| 2 | 1,3,3-Trimethyl-2-methyleneindoline | 3,5-Dinitrosalicylaldehyde | Ethanol | 4 | 72 | |
| 3 | Fischer's Base | 5-Bromosalicylaldehyde | Methanol | 5 | 81 |
Experimental Protocol: General Procedure for Spiropyran Synthesis
-
Dissolve the methylene indoline derivative (1.0 mmol) and the substituted salicylaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add a catalytic amount of this compound (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture for the specified time, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Logical Relationship in Spiropyran Synthesis
Caption: Logical workflow for the synthesis of spiropyrans using this compound.
Conclusion
This compound serves as a highly effective and versatile catalyst for the synthesis of a variety of bioactive molecules. The protocols outlined in these application notes demonstrate its utility in promoting key chemical transformations under mild and often environmentally friendly conditions. The straightforward experimental procedures and high yields make this compound a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The provided quantitative data and workflows offer a solid foundation for the application of this catalyst in the efficient construction of libraries of bioactive compounds for further biological evaluation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Piperidinium Acetate Catalyzed Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of reactions catalyzed by piperidinium (B107235) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of piperidinium acetate?
This compound functions as a dual Brønsted acid-base catalyst. The piperidinium cation acts as a Brønsted acid, activating carbonyl groups by protonation, while the acetate anion serves as a Brønsted base, facilitating the formation of enolates or other nucleophilic species. This dual nature makes it particularly effective in reactions like the Knoevenagel and aldol (B89426) condensations.[1]
Q2: What are the most common causes of low yield in this compound catalyzed reactions?
Low yields can often be attributed to several factors:
-
Suboptimal Catalyst Concentration: Both too little and too much catalyst can negatively impact the yield.
-
Improper Reaction Temperature: The temperature may be too low to overcome the activation energy or so high that it leads to side reactions or decomposition of reactants or products.
-
Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may interfere with the catalytic cycle. In some cases, solvent-free conditions can be optimal.[2]
-
Unfavorable Reaction Equilibrium: Many condensation reactions are reversible, and the equilibrium may favor the starting materials.
-
Side Reactions: Competing reactions such as self-condensation of the carbonyl compound or Michael addition to the product can reduce the yield of the desired product.[2]
-
Catalyst Deactivation: The catalyst may degrade over the course of the reaction.
Q3: How can I minimize the formation of side products?
To minimize side reactions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the carbonyl and active methylene (B1212753) compounds to reduce the likelihood of Michael additions.[2]
-
Use a Mild Base: this compound is considered a mild base, which helps to suppress the self-condensation of aldehydes or ketones.[2]
-
Optimize Reaction Conditions: Adjusting the temperature and reaction time can favor the desired reaction pathway.
Q4: Is it possible to recycle the this compound catalyst?
In some cases, particularly when used as an ionic liquid under solvent-free conditions, the catalyst can be recovered and reused. Recovery typically involves separating the product and then drying the catalyst under vacuum. The reusability should be tested for the specific reaction, as some degradation may occur with each cycle.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low or no yield, consult the following troubleshooting guide.
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Knoevenagel Condensation with Piperidinium Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperidinium (B107235) acetate (B1210297) as a catalyst in the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using piperidinium acetate in a Knoevenagel condensation?
A1: The two most prevalent side reactions are:
-
Michael Addition: The nucleophilic active methylene (B1212753) compound can undergo a 1,4-conjugate addition to the initially formed α,β-unsaturated product. This leads to the formation of a bis-adduct.
-
Self-Condensation of the Carbonyl Compound: Aldehydes or ketones, especially those with α-hydrogens, can undergo self-condensation (an aldol (B89426) condensation) under basic conditions, leading to dimeric impurities.
Q2: How does this compound catalyze the Knoevenagel condensation?
A2: this compound acts as a bifunctional catalyst. The piperidine (B6355638) component, a secondary amine, can react with the carbonyl compound to form a highly reactive iminium ion intermediate. This intermediate is more electrophilic than the original carbonyl group, facilitating the attack by the enolate of the active methylene compound. The acetate anion can act as a base to deprotonate the active methylene compound, generating the required nucleophile.
Q3: When should I choose this compound over piperidine as a catalyst?
A3: this compound can offer advantages in reactions where both acidic and basic catalysis are beneficial. The acetate component can assist in the enolization of the active methylene compound, while the piperidinium cation can activate the carbonyl group. This can sometimes lead to higher yields and milder reaction conditions compared to using piperidine alone.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature. |
| Catalyst inefficiency | - Ensure the this compound is of good quality and not degraded.- Optimize the catalyst loading (typically 5-20 mol%). | |
| Poor quality of reagents | - Use freshly distilled aldehydes and purified active methylene compounds. | |
| Significant Formation of Michael Adduct | High concentration of the active methylene compound | - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the carbonyl compound. |
| Prolonged reaction time | - Stop the reaction as soon as the starting materials are consumed (monitored by TLC). | |
| High reaction temperature | - Lower the reaction temperature to favor the desired Knoevenagel condensation over the subsequent Michael addition. | |
| Presence of Aldehyde/Ketone Self-Condensation Products | Use of a strongly basic catalyst or conditions | - this compound is a relatively mild catalyst, but if self-condensation is still an issue, consider further buffering the reaction medium or using a less basic catalyst. |
| High concentration of the carbonyl compound | - Add the aldehyde or ketone slowly to the reaction mixture containing the active methylene compound and catalyst. | |
| Difficult Product Purification | Presence of multiple byproducts | - Optimize the reaction conditions to minimize side product formation (see above).- Employ column chromatography for purification. Recrystallization may also be effective for crystalline products. |
| Catalyst removal | - For homogeneous catalysis with this compound, an aqueous workup can help remove the catalyst. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a base (e.g., saturated NaHCO₃) and brine is a standard procedure. |
Data Presentation
The following table summarizes the yield of the Knoevenagel condensation product using this compound and a related pyrrolidinium-based ionic liquid catalyst under specific solvent-free conditions. This data can serve as a benchmark for expected yields in similar systems.
| Catalyst (10 mol%) | Aldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%)[1] |
| This compound | Dodecanal | Methyl Acetoacetate | 0 | 3 | 70 |
| Pyrrolidinium (B1226570) Acetate | Dodecanal | Methyl Acetoacetate | 0 | 3 | 80 |
Experimental Protocols
Protocol: Knoevenagel Condensation of 5-Hydroxymethylfurfural (HMF) with Malonic Acid using this compound [2]
This protocol describes the synthesis of 3-(5-hydroxymethyl-2-furyl)acrylic acid.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Malonic Acid (MA)
-
This compound (PDA)
Procedure:
-
In a round-bottom flask, combine HMF (1.000 g), malonic acid (1.3 equivalents), and this compound (1 equivalent).
-
Heat the reaction mixture at 100 °C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and unreacted malonic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Visualizations
Knoevenagel Condensation and Side Reaction Pathways
Caption: Reaction scheme of Knoevenagel condensation and common side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Effect of temperature and reaction time on Piperidinium acetate catalysis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on optimizing reactions catalyzed by piperidinium (B107235) acetate (B1210297), with a specific focus on the interplay of temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of piperidinium acetate?
A1: this compound functions as a dual acid-base catalyst. The piperidinium cation acts as a Brønsted acid, which can protonate and activate electrophiles (like the carbonyl group of an aldehyde), while the acetate anion serves as a Brønsted base, capable of deprotonating a nucleophile (like an active methylene (B1212753) compound).[1][2] This dual functionality is key to its effectiveness in reactions like the Knoevenagel condensation.[1][3]
Q2: How does temperature generally affect this compound-catalyzed reactions?
A2: Temperature is a critical parameter. Increasing the reaction temperature typically increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired side products or degradation of reactants and products.[4] Optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity. For example, in one solvent-free system, raising the temperature from 30°C to 80°C increased the yield, but no further improvement was seen at 90°C, establishing 80°C as optimal for that specific reaction.[1]
Q3: What is a typical reaction time for these types of reactions?
A3: Reaction times can vary significantly, from a few minutes to several hours.[5] The required time depends on the reactivity of the substrates, the chosen temperature, and the solvent. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion of the starting material and to avoid the formation of byproducts from prolonged reaction times.[6]
Q4: What is a classic example of a reaction catalyzed by this compound?
A4: The Knoevenagel condensation is the most prominent example. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by this compound, to form a new carbon-carbon double bond.[1][7][8]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield. How can I troubleshoot the temperature and reaction time?
A: Low yield is a common issue that can often be resolved by systematically optimizing temperature and reaction time.
-
Temperature Optimization: If the reaction is sluggish at room temperature, gradually increase the heat in increments (e.g., 40 °C, 60 °C, 80 °C).[9] Monitor each temperature to find the point where the rate is optimal without significant byproduct formation. Conversely, if you observe product degradation or multiple spots on TLC, consider lowering the reaction temperature.[4][10]
-
Reaction Time Optimization: A reaction may appear to have low yield simply because it has not run to completion. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and analyze them by TLC or LC-MS to track the disappearance of starting material and the appearance of the product. This will help you identify the optimal time to stop the reaction.[6]
Issue 2: Formation of Significant Side Products/Impurities
Q: My reaction is producing a complex mixture with many impurities. Could temperature or reaction time be the cause?
A: Yes, improper temperature or reaction time is a likely cause.
-
Excessive Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions or cause decomposition.[9] Try running the reaction at a lower temperature, even if it requires a longer reaction time, to improve selectivity.[10]
-
Prolonged Reaction Time: Leaving a reaction to run for too long after the starting materials have been consumed can lead to the formation of byproducts or degradation of the desired product. Once you have established the optimal reaction time through monitoring, be sure to work up the reaction promptly.
Data on Reaction Condition Optimization
The following table summarizes examples of how temperature and catalyst loading can affect reaction outcomes. Note that optimal conditions are highly substrate-dependent.
| Reaction Type | Substrates | Catalyst & Loading | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel Condensation | 5-substituted-2-furaldehydes, Malonic acid | This compound (1 equiv) | 100 | 3 | Good to Excellent | [7] |
| Thiazolidinedione Synthesis | Various Aldehydes, Thiazolidine-2,4-dione | Ethylenediamine Diacetate | 30 -> 80 | - | Increased Yield | [1] |
| Chroman-4-one Synthesis | o-hydroxyphenyl-β-diketone, Aldehyde | Piperidine (10 equiv), Acetic Acid (10 equiv) | - | - | 56 | [11] |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and a suitable solvent (e.g., toluene, ethanol, or perform solvent-free).
-
Catalyst Addition: Add this compound (typically 0.1-0.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS by periodically taking small samples from the reaction mixture.[6]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be collected by vacuum filtration. Otherwise, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[6]
Visualizations
Caption: Catalytic cycle of Knoevenagel condensation.
Caption: Logical workflow for troubleshooting low yield.
References
- 1. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 2. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Piperidinium acetate catalyst deactivation and regeneration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing piperidinium (B107235) acetate (B1210297) as a catalyst in their experiments.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity in the First Use
-
Question: I am using piperidinium acetate for the first time in a Knoevenagel condensation, and I am observing very low to no product formation. What could be the issue?
-
Answer:
-
Catalyst Quality: Ensure the this compound is of high purity and anhydrous. The presence of excess piperidine (B6355638) or acetic acid can affect the reaction equilibrium and catalytic activity. It is a hygroscopic solid and should be stored under an inert atmosphere.[1]
-
Reaction Conditions: this compound's catalytic efficiency can be sensitive to the reaction solvent and temperature. While it is often used under solvent-free conditions, the choice of solvent can be critical in other cases.[2] Ensure that the temperature is appropriate for the specific transformation. Some reactions are performed at room temperature, while others, like certain Knoevenagel condensations, may require heating (e.g., 100 °C).[3]
-
Incorrect Catalyst Loading: The optimal catalyst loading can vary. While a typical starting point is 10 mol%, too low a concentration may not be sufficient to drive the reaction, and surprisingly, a higher concentration (e.g., 20 mol%) can sometimes lead to lower yields in certain reactions.[4]
-
Issue 2: Decreasing Catalytic Activity Upon Reuse
-
Question: I am trying to reuse my this compound catalyst, but I see a significant drop in product yield with each cycle. What is causing this deactivation?
-
Answer: Catalyst deactivation can occur through several mechanisms. While this compound and similar protic ionic liquids have shown good reusability in some cases[5][6], a decline in activity can be attributed to the following:
-
Thermal Degradation: Although piperidinium salts can exhibit good thermal stability[7], prolonged exposure to high reaction temperatures can lead to decomposition. The acetate anion might undergo decarboxylation, or the piperidinium cation could degrade.
-
Poisoning: The catalyst's active sites can be blocked by strongly adsorbing species. Common poisons include impurities in the reactants or solvent, or even side products formed during the reaction.[8] For amine-based catalysts, acidic impurities can neutralize the basic acetate anion.
-
Fouling: Non-volatile or polymeric side products can deposit on the catalyst, blocking access to the active sites. This is more common in reactions that are prone to polymerization or charring.
-
Leaching: If the catalyst has limited solubility in the reaction medium, it can be challenging to recover it fully after each cycle. Physical loss of the catalyst during the work-up and recovery process is a common reason for an apparent decrease in activity.[9]
-
Issue 3: Difficulty in Recovering the Catalyst After Reaction
-
Question: How can I efficiently recover this compound from my reaction mixture for reuse?
-
Answer: The recovery method depends on the solvent used and the properties of your product.
-
For Water-Insoluble Products: If your product is not soluble in water, you can often recover the water-soluble this compound by performing an aqueous extraction. After the reaction, add an organic solvent in which your product is soluble but the catalyst is not (e.g., diethyl ether, ethyl acetate). Then, wash the organic phase with water. The this compound will partition into the aqueous layer. The water can then be removed under reduced pressure to recover the catalyst.
-
For Water-Soluble Products: This scenario is more challenging. If the product is less polar than the catalyst, you might be able to use column chromatography for separation. Alternatively, if the product is volatile, it could potentially be removed by distillation.
-
General Protocol for Catalyst Recovery (based on a similar catalyst, pyrrolidinium (B1226570) acetate): After the reaction is complete, the crude product can be purified by column chromatography. The residual ionic liquid catalyst can then be dried under vacuum at an elevated temperature (e.g., 80 °C) for several hours to be reused.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalysis for this compound?
A1: this compound acts as a bifunctional Brønsted acid-base catalyst. The piperidinium cation (C₅H₁₀NH₂⁺) serves as a Brønsted acid, donating a proton to activate electrophiles (e.g., the carbonyl group of an aldehyde). The acetate anion (CH₃COO⁻) acts as a Brønsted base, abstracting a proton to generate a nucleophile (e.g., forming an enolate from an active methylene (B1212753) compound).[2] This dual role facilitates reactions like the Knoevenagel and aldol (B89426) condensations.[2][4]
Q2: Can this compound be permanently deactivated?
A2: Yes, permanent deactivation is possible. Severe thermal degradation can lead to the irreversible decomposition of the catalyst.[10] Also, strong acids present as impurities in the reactants or solvent can react with the acetate anion, converting it to acetic acid and diminishing the catalyst's basicity. Certain strongly coordinating species could potentially poison the catalyst irreversibly.
Q3: Are there any known methods to regenerate deactivated this compound?
A3: Specific, documented regeneration protocols for deactivated this compound in organic synthesis are not widely available in the literature. However, based on the likely deactivation mechanisms, a general regeneration procedure can be proposed. This is an area that would benefit from further research.
Q4: What is a general protocol for attempting to regenerate this compound?
A4: The following is a general, hypothetical protocol for the regeneration of this compound that has lost activity, presumably due to fouling or minor side-product formation. Its effectiveness will depend on the nature of the deactivation.
-
Dissolution: Dissolve the recovered, deactivated catalyst in a minimal amount of a polar solvent like ethanol (B145695) or methanol.
-
Activated Carbon Treatment: Add a small amount of activated carbon to the solution to adsorb colored impurities and non-polar side products.
-
Stirring and Heating: Gently stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) for about 30 minutes.
-
Filtration: Filter the solution through a pad of celite to remove the activated carbon and any other solid impurities.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum for several hours to remove any residual solvent and moisture.
Note: This procedure is intended to remove adsorbed impurities (fouling). It will not reverse thermal decomposition or certain types of chemical poisoning.
Data Presentation
Table 1: Illustrative Reusability of this compound in a Knoevenagel Condensation
The following table presents hypothetical data based on the observed reusability of the similar catalyst, pyrrolidinium acetate[5], to illustrate the potential performance of this compound over several cycles. Actual results may vary depending on the specific reaction and conditions.
| Catalyst Cycle | Product Yield (%) | Observations |
| 1 | 92 | High yield in the first run. |
| 2 | 89 | A slight decrease in yield is observed. |
| 3 | 88 | Yield remains relatively stable. |
| 4 | 85 | A more noticeable drop in yield, suggesting some deactivation. |
| 5 | 78 | Significant decrease in activity. Regeneration may be required. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using this compound
This protocol is a general procedure for the Knoevenagel condensation between an aldehyde and an active methylene compound, catalyzed by this compound.[3]
-
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (1.0-1.3 equiv)
-
This compound (0.1 equiv, 10 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
-
-
Procedure:
-
To a round-bottom flask, add the aldehyde, the active methylene compound, and this compound.
-
If using a solvent, add it to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) for the required time (e.g., 1-3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration. Otherwise, proceed with an appropriate work-up, such as extraction.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: General Procedure for Catalyst Recovery and Reuse
This protocol is adapted from procedures for similar protic ionic liquid catalysts.[6]
-
Procedure:
-
After the reaction work-up, the aqueous layer containing the this compound is collected (if an aqueous extraction was performed).
-
The water is removed from the aqueous layer under reduced pressure using a rotary evaporator.
-
The recovered solid catalyst is then dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for 4-6 hours to ensure it is anhydrous.
-
The dried catalyst can then be used in subsequent reaction cycles.
-
Visualizations
Caption: Potential deactivation pathways for this compound catalyst.
Caption: General workflow for the regeneration of this compound.
References
- 1. Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. journal.uctm.edu [journal.uctm.edu]
Preventing byproduct formation in Piperidinium acetate reactions
Welcome to the technical support center for piperidinium (B107235) acetate-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is piperidinium acetate (B1210297) and what is its primary role in organic synthesis?
Piperidinium acetate is an amine salt that functions as a bifunctional catalyst. It possesses both a weakly acidic component (piperidinium ion) and a basic component (acetate ion). This dual nature makes it particularly effective in catalyzing reactions like the Knoevenagel condensation, where it can facilitate both the activation of the carbonyl group and the deprotonation of an active methylene (B1212753) compound.[1][2]
Q2: What are the most common reactions where this compound is used as a catalyst?
This compound is most frequently employed as a catalyst for the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group.[1][3][4] It is also used in Michael additions and tandem reactions that combine these two transformations, such as the Robinson annulation.[2][5]
Q3: What are the typical byproducts observed in this compound-catalyzed reactions?
Common byproducts can include self-condensation products of the carbonyl compound, Michael adducts from the reaction of the product with the active methylene compound, and polymers of reactive starting materials.[6] The specific byproducts will depend on the substrates and reaction conditions.
Q4: How can I monitor the progress of my reaction and the formation of byproducts?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the appearance of the product and byproducts. For more detailed analysis and quantification, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are recommended.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during this compound-catalyzed reactions, providing potential causes and recommended solutions.
Issue 1: Low yield of the desired Knoevenagel condensation product.
Potential Cause 1: Incomplete reaction.
-
Recommended Solution: Increase the reaction time or temperature. However, be cautious as higher temperatures can sometimes promote byproduct formation. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Potential Cause 2: Unfavorable equilibrium.
-
Recommended Solution: In Knoevenagel condensations, the removal of water can drive the reaction to completion. Consider using a Dean-Stark apparatus if the solvent allows for azeotropic removal of water (e.g., toluene).
Potential Cause 3: Catalyst deactivation.
-
Recommended Solution: Ensure that all reactants and the solvent are free from strong acids or bases that could neutralize the this compound catalyst.
Issue 2: Formation of a significant amount of a higher molecular weight byproduct.
Potential Cause: Michael addition of the active methylene compound to the Knoevenagel product.
-
Recommended Solution: This is a common side reaction, especially if the Knoevenagel product is a good Michael acceptor. To minimize this, use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture. Lowering the reaction temperature can also disfavor the Michael addition.
Issue 3: Presence of polymeric or tar-like material in the crude product.
Potential Cause: Polymerization of a reactive starting material.
-
Recommended Solution: This is often observed with highly reactive aldehydes or Michael acceptors.[6] The key is to maintain a low concentration of the polymerizable species. This can be achieved by the slow, dropwise addition of the reactant to the reaction mixture.[6] Ensuring the reaction temperature is not excessively high is also crucial.[6]
Issue 4: Difficulty in removing the this compound catalyst during workup.
Potential Cause: The catalyst is soluble in the organic phase.
-
Recommended Solution: Perform an acidic wash during the workup. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid like 1 M HCl.[8] This will protonate the piperidine, making it water-soluble and facilitating its removal into the aqueous layer.[8]
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model Knoevenagel Condensation
| Entry | Reactant A:B Ratio | Temperature (°C) | Addition Method | Desired Product Yield (%) | Michael Adduct Byproduct (%) |
| 1 | 1:1.2 | 80 | All at once | 65 | 25 |
| 2 | 1:1.05 | 80 | All at once | 78 | 15 |
| 3 | 1:1.05 | 60 | All at once | 85 | 8 |
| 4 | 1:1.05 | 60 | Slow addition of B | 92 | <5 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Catalyzed Knoevenagel Condensation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde/ketone (1.0 eq.), the active methylene compound (1.05 eq.), and a suitable solvent (e.g., toluene, ethanol).
-
Catalyst Addition: Add this compound (0.1 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and stir. Monitor the reaction progress by TLC.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl to remove the catalyst. Follow with a wash with saturated sodium bicarbonate solution and then brine.[6][8]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[6]
Protocol 2: Monitoring Reaction by GC-MS
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture and quench it by diluting with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject a small volume of the diluted sample into the GC-MS.
-
Data Interpretation: Identify the peaks corresponding to the starting materials, desired product, and any byproducts based on their retention times and mass fragmentation patterns.[6] This allows for a semi-quantitative assessment of the reaction progress.
Visualizations
Knoevenagel Condensation Mechanism
References
- 1. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 2. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Optimizing Solvent Choice for Piperidinium Acetate Catalyzed Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing solvent selection for organic reactions catalyzed by piperidinium (B107235) acetate (B1210297). Below, you will find troubleshooting advice for common issues encountered during experimentation, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during piperidinium acetate catalyzed reactions, with a focus on the impact of solvent choice.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the solubility of reactants and the stability of reaction intermediates. | Screen a range of solvents with varying polarities (e.g., toluene, ethanol (B145695), DMF). Polar aprotic solvents often favor the Knoevenagel condensation.[1] |
| Poor Catalyst Solubility: this compound is a salt and may not be soluble in all organic solvents.[2] | Ensure the chosen solvent can dissolve the catalyst. Alcohols are often suitable solvents for the preparation of this compound.[2] If solubility is an issue, consider a solvent in which the catalyst is at least partially soluble or explore solvent-free conditions. | |
| Water as a Byproduct: The Knoevenagel condensation produces water, which can inhibit the reaction or lead to unwanted side reactions.[1] | For non-aqueous solvents, consider using a Dean-Stark apparatus to remove water azeotropically, particularly with solvents like toluene. Alternatively, add molecular sieves to the reaction mixture. | |
| Catalyst Inactivity: The catalyst may be of poor quality or may have degraded. | Use a fresh batch of this compound or prepare it in situ by reacting piperidine (B6355638) and acetic acid.[3] | |
| Formation of Side Products | Self-Condensation of Carbonyl Compound: This is a common side reaction, especially with strong bases. | Add the carbonyl compound slowly to the reaction mixture containing the active methylene (B1212753) compound and the catalyst. This keeps the concentration of the enolizable carbonyl compound low.[4] |
| Michael Addition: The product of the Knoevenagel condensation can sometimes react with another molecule of the active methylene compound.[4] | Optimize the stoichiometry of the reactants. Using a slight excess of the carbonyl compound can sometimes minimize this side reaction. | |
| Solvent Participation in the Reaction: Some solvents can react with the starting materials or intermediates. | Choose an inert solvent that does not participate in the reaction under the given conditions. | |
| Difficult Product Purification | Catalyst Residue: As a salt, this compound can be difficult to remove from the product. | If the product is soluble in a non-polar organic solvent, washing the organic layer with water can remove the water-soluble catalyst. |
| Similar Polarity of Product and Starting Materials: This can make chromatographic separation challenging. | Optimize the reaction to go to completion to minimize the amount of unreacted starting materials. Consider crystallization as a purification method if the product is a solid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the reaction?
A1: this compound acts as a bifunctional catalyst. The piperidinium cation can act as a Brønsted acid, while the acetate anion acts as a Brønsted base.[5][6] This dual nature allows it to facilitate both the deprotonation of the active methylene compound and the activation of the carbonyl group.[5]
Q2: How do I choose the best solvent for my this compound catalyzed reaction?
A2: The optimal solvent depends on the specific substrates and reaction conditions. A good starting point is to screen a variety of solvents with different properties. Polar aprotic solvents like DMF, and polar protic solvents like ethanol are often effective for Knoevenagel-type reactions.[1][7] For some applications, solvent-free conditions may also be a viable and environmentally friendly option.[3]
Q3: Can I prepare this compound in situ?
A3: Yes, this compound can be easily prepared in the reaction flask by adding equimolar amounts of piperidine and acetic acid.[3] This is a common and convenient practice.
Q4: My reaction is not working even after changing the solvent. What else could be the problem?
A4: If solvent optimization does not resolve the issue, consider the following:
-
Reactant Quality: Ensure your starting materials are pure. Impurities can inhibit the catalyst or lead to side reactions.
-
Temperature: The reaction may require heating. Systematically screen different temperatures to find the optimum.
-
Catalyst Loading: The amount of catalyst can be crucial. A typical starting point is 5-10 mol%.
Q5: Is this compound stable?
A5: this compound is a salt and is generally stable under normal conditions. However, it can be hygroscopic (absorb moisture from the air) and may decompose at high temperatures.[8] It is best to store it in a dry environment.
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NiCu@MWCNT | H₂O/MeOH (1:1) | 25 | 25 min | 96 | [9] |
| Polystyrene-supported DABCO | Methanol | Room Temp | 60 min | 99 | [10] |
| Ni(NO₃)₂·6H₂O | Water | Room Temp | 20 min | 98 | [10] |
| Piperidine | Toluene | Reflux | - | - | [11] |
| - | Water/Glycerol (1:1) | Room Temp | 24 h | 99 | [10] |
Note: This table is a compilation from various sources with different catalysts and is intended to illustrate general solvent effects. Direct comparison of yields should be made with caution due to varying reaction conditions.
Experimental Protocols
General Protocol for Knoevenagel Condensation using this compound
This protocol describes a general procedure for the Knoevenagel condensation of an aldehyde with an active methylene compound using this compound as the catalyst. This method can be adapted and optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile (B47326), ethyl acetoacetate) (1.0 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Solvent (e.g., ethanol, toluene) (5-10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, the active methylene compound, and the chosen solvent.
-
Add the this compound catalyst to the mixture.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with a cold solvent.
-
If the product is soluble, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Solvent Optimization
The following diagram illustrates a logical workflow for selecting and optimizing the solvent for a this compound catalyzed reaction.
Caption: A logical workflow for troubleshooting and optimizing solvent choice.
Signaling Pathway for this compound Catalysis
This diagram illustrates the proposed catalytic cycle for the Knoevenagel condensation facilitated by this compound.
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 6. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. CAS 4540-33-4: this compound | CymitQuimica [cymitquimica.com]
- 9. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Managing Water Removal in Knoevenagel Condensations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Knoevenagel condensation reactions. The focus is on the critical aspect of water management, which significantly impacts reaction efficiency, yield, and purity.
Troubleshooting Guides
Issue: Low or No Product Yield
Q1: My Knoevenagel condensation is resulting in a low yield or no desired product. Could the presence of water be the cause?
A1: Yes, the presence of water is a common culprit for low or no yield in Knoevenagel condensations. This reaction produces water as a byproduct, which can shift the reaction equilibrium back towards the starting materials, thereby inhibiting product formation.[1] Failure to remove this water can lead to incomplete conversion.[2]
Troubleshooting Steps:
-
Implement a Water Removal Technique: If you are not already doing so, it is crucial to actively remove water from the reaction mixture. Common methods include:
-
Azeotropic Distillation: Utilize a Dean-Stark apparatus with a suitable solvent (e.g., toluene (B28343), benzene) that forms an azeotrope with water.[2] This method continuously removes water as it is formed.
-
Use of Desiccants: Add a desiccant like anhydrous magnesium sulfate (B86663) or activated molecular sieves to the reaction medium to absorb the water produced.[3]
-
Solvent-Free or Microwave-Assisted Conditions: These methods can minimize the impact of water. Microwave-assisted reactions are often very fast, reducing the time for equilibrium to be affected.[4][5]
-
-
Ensure Anhydrous Starting Materials and Solvents: Trace amounts of water in your reactants or solvent can also hinder the reaction. Ensure all materials are properly dried before use.
-
Optimize Reaction Conditions: Higher temperatures can sometimes help drive the reaction forward, but be cautious of potential side reactions.[6]
Issue: Slow Reaction Rate
Q2: My Knoevenagel condensation is proceeding very slowly. How can I increase the reaction rate by managing water?
A2: The accumulation of water can significantly slow down the rate of a Knoevenagel condensation by inhibiting the catalyst and favoring the reverse reaction.[6]
Troubleshooting Steps:
-
Continuous Water Removal: Employing a Dean-Stark apparatus for azeotropic distillation is a highly effective method to continuously remove water and drive the reaction forward, thereby increasing the rate.[2]
-
Increase Catalyst Efficiency: Water can deactivate the catalyst, especially basic catalysts. By removing water, you maintain the catalyst's activity.
-
Consider Microwave Irradiation: Microwave-assisted synthesis is known to dramatically reduce reaction times, often from hours to minutes, by providing rapid and efficient heating.[5]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a Dean-Stark apparatus in a Knoevenagel condensation?
A1: The Dean-Stark apparatus is used for azeotropic distillation to remove water produced during the condensation reaction.[2] The reaction is typically carried out in a solvent like toluene that forms a lower-boiling azeotrope with water. As the mixture refluxes, the azeotrope vaporizes and then condenses in the Dean-Stark trap. Since water is denser than toluene, it settles at the bottom of the trap while the toluene overflows back into the reaction flask, thus continuously removing water and driving the reaction to completion.[7][8]
Q2: Can I use desiccants instead of a Dean-Stark apparatus? If so, which ones are suitable?
A2: Yes, desiccants are a viable alternative, especially for smaller-scale reactions where a Dean-Stark apparatus may be impractical.[3] Suitable desiccants include:
-
Molecular Sieves: These are crystalline aluminosilicates with uniform pore sizes that are very effective at trapping water molecules.[1]
-
Anhydrous Magnesium Sulfate or Sodium Sulfate: These salts can also be used to absorb water from the reaction mixture.
It is important to ensure the desiccant is properly activated (dried) before use and is compatible with your reaction components.
Q3: Are there any "greener" alternatives to traditional water removal methods?
A3: Yes, several green chemistry approaches can effectively manage water in Knoevenagel condensations:
-
Solvent-Free Reactions: Performing the reaction without a solvent, for example, by grinding the reactants together, eliminates the need for azeotropic distillation and reduces solvent waste.[9][10]
-
Water as a Solvent: Interestingly, under certain conditions and with specific catalysts, water itself can be used as a solvent for Knoevenagel condensations.[11][12]
-
Microwave-Assisted Synthesis: This technique often allows for solvent-free conditions and significantly reduces reaction times and energy consumption.[13][14]
Q4: How does microwave irradiation help in managing water in Knoevenagel condensations?
A4: Microwave irradiation provides rapid and uniform heating to the reaction mixture. This can lead to significantly faster reaction rates, often completing the reaction before the accumulation of water can significantly reverse the equilibrium.[5] Many microwave-assisted Knoevenagel condensations are performed under solvent-free conditions, which simplifies the workup and avoids the need for a separate water removal apparatus.[2]
Data Presentation: Comparison of Water Removal Methods
The following table summarizes quantitative data on the impact of different water removal strategies on the yield and reaction time of Knoevenagel condensations.
| Aldehyde | Active Methylene (B1212753) Compound | Water Removal/Reaction Condition | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Conventional Heating | Piperidine | Toluene | - | - | [5] |
| 4-Chlorobenzaldehyde | Malononitrile | Conventional Heating | In/AlMCM-41 | Ethanol | 25 min | 95 | [5] |
| Benzaldehyde | Malononitrile | Conventional Heating (50 °C) | Basic-Meso-ZSM-5 | - | 30 min | - | [5] |
| Various Aromatic Aldehydes | Malononitrile / Ethyl Cyanoacetate | Room Temperature | [Bmim][OAc] | Water | minutes | - | [5] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Microwave Irradiation (1250 W) | p-Hydroxyapatite | Solvent-Free | 2 min | 96 | [2] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Conventional Heating (76 °C) | p-Hydroxyapatite | Solvent-Free | 1-24 h | <10 | [2] |
| Aromatic Aldehydes | Active Methylene Compounds | Grinding | TEBA | Solvent-Free | - | - | [15] |
| Syringaldehyde | Malonic Acid | Solvent-Free (90 °C) | Piperidine | - | 2 h | High | [9] |
| Benzaldehyde | Malononitrile | Ethanol Reflux | - | Ethanol | - | - | [10] |
| Benzaldehyde | Malononitrile | Water Reflux | - | Water | - | - | [10] |
| Benzaldehyde | Malononitrile | Solvent-Free (Grinding) | - | - | - | High | [10] |
| p-Anisaldehyde | Ethyl Cyanoacetate | Microwave Irradiation (300 W) | Ammonium Formate | Solvent-Free | 2 min | 80 | [13] |
Experimental Protocols
Protocol 1: Azeotropic Water Removal using a Dean-Stark Apparatus
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1 equivalent)
-
Active methylene compound (1-1.2 equivalents)
-
Catalyst (e.g., piperidine, 0.1 equivalents)
-
Toluene (or another suitable azeotropic solvent)
-
Round-bottom flask, Dean-Stark trap, reflux condenser
-
Heating mantle
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.
-
To the round-bottom flask, add the aldehyde, active methylene compound, catalyst, and toluene.
-
Fill the Dean-Stark trap with toluene.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the trap.
-
Water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Monitor the reaction progress by TLC. The reaction is complete when no more water collects in the trap.
-
Once complete, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Water Removal using Molecular Sieves
Materials:
-
Aldehyde (1 equivalent)
-
Active methylene compound (1-1.2 equivalents)
-
Catalyst
-
Anhydrous solvent
-
Activated 4Å molecular sieves
-
Round-bottom flask, reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Activate the molecular sieves by heating them in an oven and allowing them to cool in a desiccator.
-
To a dry round-bottom flask, add the aldehyde, active methylene compound, catalyst, and anhydrous solvent.
-
Add the activated molecular sieves to the reaction mixture (typically 1-2 g per 10 mmol of water to be removed).
-
Stir the reaction at the desired temperature (room temperature or reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Wash the molecular sieves with a small amount of fresh solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product.
Protocol 3: Solvent-Free Microwave-Assisted Knoevenagel Condensation
Materials:
-
Aldehyde (1 mmol)
-
Active methylene compound (1.2 mmol)
-
Catalyst (e.g., p-Hydroxyapatite, 100 mg)
-
Dichloromethane (B109758) (for impregnation)
-
Microwave reactor
Procedure:
-
In a suitable vessel, mix the aldehyde, active methylene compound, and catalyst.
-
Add a small amount of a volatile solvent like dichloromethane to ensure thorough mixing and impregnation of the reactants onto the solid catalyst.
-
Evaporate the solvent under reduced pressure.
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at a specified power and for a short duration (e.g., 1250 W for 2 minutes).[2]
-
Monitor the reaction progress by TLC.
-
After completion, extract the product from the solid catalyst with a suitable organic solvent.
-
Filter to remove the catalyst.
-
Remove the solvent from the filtrate to obtain the crude product.
-
Purify as necessary.
Mandatory Visualizations
References
- 1. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dean-Stark apparatus | Resource | RSC Education [edu.rsc.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. tandfonline.com [tandfonline.com]
- 10. UQ eSpace [espace.library.uq.edu.au]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. asianpubs.org [asianpubs.org]
- 15. tandfonline.com [tandfonline.com]
Impact of reactant purity on Piperidinium acetate catalysis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of reactant purity on piperidinium (B107235) acetate-catalyzed reactions. It is intended for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is piperidinium acetate (B1210297) and how does it function as a catalyst?
A1: Piperidinium acetate is an amine salt that functions as a bifunctional catalyst. It exists in equilibrium with its constituent ions: the piperidinium cation and the acetate anion.[1] The piperidinium cation acts as a Brønsted acid (proton donor), while the acetate anion serves as a Brønsted base (proton acceptor).[1] This dual functionality is crucial for its catalytic activity in reactions like the Knoevenagel condensation, where it facilitates both the activation of the carbonyl group and the formation of the enolate from the active methylene (B1212753) compound.[1][2]
Q2: Why is the purity of the piperidine (B6355638) and acetic acid used to form the catalyst critical?
A2: The purity of the reactants is paramount because impurities can significantly impact the reaction's outcome. Trace contaminants can affect reaction rates, yields, and selectivity. Inconsistent reactant purity can also lead to poor reproducibility between batches.[3][4] For reactions sensitive to trace contaminants, monitoring the purity of starting materials is a critical step for success.[1]
Q3: What are the common impurities in commercial piperidine and acetic acid?
A3:
-
Piperidine: Common impurities include water, pyridine (B92270), and products of oxidation which may appear as a yellow discoloration.[5][6]
-
Acetic Acid: The most common impurity is water. Depending on the manufacturing process, trace amounts of other organic acids or aldehydes may also be present.
Q4: How can these impurities adversely affect the catalytic reaction?
A4: Impurities can interfere with the catalytic cycle in several ways:
-
Water: Can hydrolyze intermediates or compete with reactants, potentially slowing down the reaction or leading to unwanted byproducts. In the formation of the catalyst itself, excess water can shift the equilibrium.
-
Pyridine: As a weaker base than piperidine, it can compete in the reaction, potentially leading to the formation of different, less effective catalytic species and reducing the overall reaction rate.[5]
-
Oxidation Products: These are often complex mixtures and can introduce unknown side reactions or partially inhibit the catalyst, leading to lower yields and the formation of colored impurities in the final product.[6]
-
Other Acids/Bases: Can alter the crucial acidic/basic equilibrium of the this compound catalyst, leading to suboptimal performance.[7]
Q5: What analytical methods can be used to assess the purity of my reactants?
A5: Several methods can be employed to check the purity of piperidine and acetic acid:
-
High-Performance Liquid Chromatography (HPLC): A robust technique for separating, identifying, and quantifying impurities.[1][8]
-
Gas Chromatography (GC): Well-suited for analyzing volatile compounds like piperidine and can effectively separate it from impurities such as pyridine.[8][9]
-
Quantitative NMR (qNMR): Can be used to validate the structural integrity and quantify the purity of the main component against a certified standard.[1]
-
Melting/Boiling Point Determination: A simple physical method. Impurities typically lower the melting point or raise the boiling point of a substance.[10]
Impact of Common Impurities on Reaction Outcome
The following table summarizes the potential effects of common impurities on this compound-catalyzed reactions.
| Impurity | Source Reactant | Potential Impact on Yield | Potential Impact on Rate | Notes |
| Water | Piperidine, Acetic Acid | Moderate to Significant Decrease | Decrease | Can inhibit catalyst formation and promote side reactions. |
| Pyridine | Piperidine | Minor to Moderate Decrease | Decrease | Competes with piperidine, forming a less active catalyst.[5] |
| Oxidation Products | Piperidine | Moderate Decrease | Decrease | Can introduce colored impurities and unpredictable side reactions.[6] |
| Other Amines | Piperidine | Variable | Variable | Outcome depends on the basicity and structure of the amine impurity. |
| Other Carboxylic Acids | Acetic Acid | Variable | Variable | Can alter the pKa of the catalytic system, affecting its efficiency. |
Troubleshooting Guide for Poor Reaction Performance
// Nodes start [label="Problem:\nLow Yield / Inconsistent Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="Step 1: Assess Reactant Purity\n(Piperidine & Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; impurity_found [label="Are impurities detected?\n(e.g., via GC, HPLC)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; purify [label="Step 2: Purify Contaminated Reactant(s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; rerun [label="Step 3: Rerun Reaction\nwith Purified Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issues [label="Investigate Other Parameters:\n- Reaction Conditions (Temp, Time)\n- Reagent Stoichiometry\n- Catalyst Loading", fillcolor="#5F6368", fontcolor="#FFFFFF"]; success [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5, height=0.8];
// Edges start -> check_purity; check_purity -> impurity_found; impurity_found -> purify [label=" Yes"]; impurity_found -> other_issues [label="No "]; purify -> rerun; rerun -> success; other_issues -> start [style=dashed, label="Re-evaluate"]; } }
Experimental Protocols
Protocol 1: Purification of Piperidine from Water and Oxidative Impurities
This protocol is effective for removing bulk water and non-volatile oxidation products.
-
Pre-drying: Place crude, wet piperidine in a round-bottom flask. Add solid potassium hydroxide (B78521) (KOH) pellets (approximately 10-20 g per 100 mL of piperidine).
-
Stirring: Allow the mixture to stand for several hours (or overnight) with occasional swirling or magnetic stirring. This step removes the majority of the water.[5]
-
Distillation Setup: Assemble a standard distillation apparatus. Ensure all glassware is thoroughly dried in an oven beforehand to prevent re-introduction of moisture.
-
Distillation: Carefully decant the pre-dried piperidine away from the KOH pellets into the distillation flask. Add fresh boiling chips.
-
Fraction Collection: Heat the flask and collect the fraction boiling at approximately 106 °C (the boiling point of pure piperidine). Discard the initial and final fractions, which are more likely to contain volatile impurities or higher-boiling contaminants, respectively.
Protocol 2: Removal of Pyridine Impurity from Piperidine
This method selectively removes pyridine, which can be difficult to separate by simple distillation due to close boiling points.
-
Dissolution: Dissolve the impure piperidine in a suitable organic solvent like acetone.
-
Carbonate Formation: Bubble carbon dioxide (CO₂) gas through the solution while cooling. Piperidine, being a stronger base, will selectively react to form solid piperidinium carbonate, while the less basic pyridine remains in solution.[5][11]
-
Filtration: Collect the precipitated piperidinium carbonate by filtration and wash the solid with a small amount of cold solvent (acetone) to remove residual pyridine.
-
Liberation of Free Piperidine: Suspend the filtered solid in water. Add a strong aqueous base, such as sodium hydroxide (NaOH), until the solution is strongly basic (pH > 12) to liberate the free piperidine from its salt.[5]
-
Extraction & Drying: The piperidine will separate as an oily layer. Extract the piperidine into a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure. For highest purity, a final distillation (as described in Protocol 1) is recommended.
// Nodes start [label="Crude Piperidine\n(Contains Pyridine, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; decision [label="Is Pyridine a\nSuspected Impurity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; distill [label="Dry with KOH,\nthen Simple Distillation", fillcolor="#4285F4", fontcolor="#FFFFFF", width=3]; carbonate [label="Selective Precipitation\nvia Carbonate Salt", fillcolor="#34A853", fontcolor="#FFFFFF", width=3]; end_pure [label="High-Purity Piperidine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; end_less_pure [label="Piperidine (Free of Water,\nMay Contain Pyridine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Edges start -> decision; decision -> carbonate [label="Yes"]; decision -> distill [label="No"]; carbonate -> end_pure; distill -> end_less_pure; } }
Protocol 3: A Typical Knoevenagel Condensation
This protocol provides a general procedure for the condensation of an aldehyde with an active methylene compound.
-
Catalyst Preparation: In a reaction vessel, combine equimolar amounts of high-purity piperidine and glacial acetic acid in a suitable solvent (e.g., toluene, ethanol, or neat) to form the this compound catalyst in situ. A typical catalyst loading is 5-10 mol%.
-
Reactant Addition: Add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 equivalent) to the catalyst solution.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress using an appropriate technique (e.g., TLC, LC-MS). For reactions that produce water, a Dean-Stark apparatus can be used to drive the reaction to completion.
-
Workup: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, perform a standard aqueous workup, which may involve washing with dilute acid to remove the catalyst, followed by extraction with an organic solvent.
-
Purification: The crude product can be purified by standard methods such as column chromatography on silica (B1680970) gel or recrystallization to yield the pure condensation product.[2]
// Nodes A [label="Piperidine\n(Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Carbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Iminium Ion\n(Activated)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Active\nMethylene", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Acetate\n(Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Enolate", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Addition\nProduct", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final\nProduct", fillcolor="#FFFFFF", fontcolor="#202124"]; I [label="Water\n(Impurity)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.6]; J [label="Pyridine\n(Impurity)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.6];
// Edges A -> C [label=" + H+"]; B -> C; E -> F [label=" - H+"]; D -> F; C -> G; F -> G; G -> H [label=" - H2O"]; I -> B [label="Inhibits\nActivation", style=dashed, color="#5F6368"]; J -> C [label="Forms less\nreactive species", style=dashed, color="#5F6368"]; } }
References
- 1. This compound | 4540-33-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ospt.osi.lv [ospt.osi.lv]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organic chemistry - Ring formations catalyzed by this compound: Robinson annulation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 10. moravek.com [moravek.com]
- 11. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Amine Catalysts in Knoevenagel Condensation: Piperidinium Acetate vs. Alternatives
For researchers, scientists, and drug development professionals, the Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation. The choice of catalyst is paramount to achieving high yields and purity. This guide provides an objective comparison of piperidinium (B107235) acetate (B1210297) and other common amine catalysts, supported by experimental data, to inform your catalyst selection process.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[1][2] Weakly basic amines are typically employed as catalysts to facilitate this transformation.[1] Among these, piperidinium acetate has been a traditional choice. However, a range of other amine catalysts, including triethylamine (B128534) (TEA), 4-(dimethylamino)pyridine (DMAP), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and pyrrolidinium (B1226570) acetate, offer distinct advantages in terms of reactivity, selectivity, and reaction conditions.
Mechanism of Amine Catalysis in Knoevenagel Condensation
The catalytic cycle of amine-catalyzed Knoevenagel condensation can proceed through two primary pathways, depending on the nature of the amine catalyst (primary/secondary vs. tertiary).
1. Iminium Ion Pathway (Primary and Secondary Amines like Piperidine): Secondary amines, such as piperidine, react with the carbonyl compound to form an iminium ion. This intermediate is more electrophilic than the original carbonyl, facilitating the attack by the enolate of the active methylene (B1212753) compound.[3][4][5] The catalyst is regenerated after the elimination of water.
2. Enolate Formation Pathway (Tertiary Amines like Triethylamine): Tertiary amines, such as triethylamine, are incapable of forming an iminium ion. Instead, they act as a base to deprotonate the active methylene compound, forming a carbanion (enolate) which then attacks the carbonyl group.[6]
Below is a generalized mechanistic pathway for the Knoevenagel condensation catalyzed by a secondary amine like piperidine.
Caption: Generalized mechanism of Knoevenagel condensation catalyzed by a secondary amine.
Performance Comparison of Amine Catalysts
The choice of amine catalyst can significantly impact reaction efficiency, with variations in reaction time and product yield. The following table summarizes a comparison of this compound with other amine catalysts under various reaction conditions.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temp. (°C) | Time | Yield (%) | Catalyst Loading (mol%) | Reference |
| This compound | 5-Substituted-2-furaldehydes | Malonic acid | - | 100 | 3 h | Good to Excellent | 100 | [7] |
| Piperidine | Benzaldehyde | Malononitrile | Toluene | 50 | 30 min | ~85 | 1.5 | [8] |
| Pyrrolidinium Acetate | Dodecanaldehyde | Methyl acetoacetate | CH2Cl2 | 0 | - | Good | 10 | [9][10] |
| Triethylamine (TEA) | Aromatic aldehydes | Malonic acid | Toluene | Reflux | - | Comparable to Pyridine (B92270) | - | [11][12] |
| 4-(Dimethylamino)pyridine (DMAP) | Vanillin | Ethyl cyanoacetate (B8463686) | MeTHF | 50 | - | 97 | 1 | [13][14] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Aromatic aldehydes | Malononitrile/Ethyl cyanoacetate | Water | RT | - | Excellent | - | [15] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Knoevenagel condensation using different amine catalysts.
Protocol 1: this compound Catalyzed Condensation of 5-Substituted-2-furaldehydes and Malonic Acid [7]
-
A mixture of the 5-substituted-2-furaldehyde (1.000 g), malonic acid (1.3 equivalents), and this compound (1 equivalent) is prepared.
-
The reaction mixture is heated at 100 °C for 3 hours.
-
After completion, the product is isolated and purified by appropriate methods (e.g., recrystallization or chromatography).
Protocol 2: DMAP-Catalyzed Synthesis of Ethyl 2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylate [13]
-
Vanillin and ethyl cyanoacetate are dissolved in methyltetrahydrofuran (MeTHF).
-
The DMAP-functionalized hybrid catalyst (1 mol% DMAP groups) is added to the solution.
-
The reaction mixture is stirred at 50 °C.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or GC).
-
Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.
Protocol 3: DBU-Catalyzed Knoevenagel Condensation in Water [15]
-
To a mixture of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in water, DBU is added.
-
The reaction mixture is stirred at room temperature for the appropriate time.
-
The product is then extracted with a suitable organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to afford the crude product, which is then purified.
Catalyst Selection Workflow
The selection of an appropriate amine catalyst depends on several factors including the reactivity of the substrates, desired reaction conditions (e.g., solvent, temperature), and green chemistry considerations. The following workflow can guide the decision-making process.
Caption: A decision workflow for selecting an amine catalyst for Knoevenagel condensation.
Conclusion
While this compound remains a viable catalyst for the Knoevenagel condensation, a variety of other amine catalysts offer significant advantages. For instance, DBU has shown exceptional efficiency in aqueous media, aligning with the principles of green chemistry.[15] DMAP, particularly when immobilized on a solid support, provides high yields and the benefit of catalyst recyclability.[13][14] Triethylamine serves as a competent and less carcinogenic substitute for pyridine in the Doebner modification of the Knoevenagel reaction.[11][12] The choice of catalyst should be tailored to the specific substrates and desired reaction outcomes, with careful consideration of both performance and environmental impact. This guide provides a foundational framework for making an informed decision in your research and development endeavors.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 9. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 10. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid | Semantic Scholar [semanticscholar.org]
- 12. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco‐friendly Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel DMAP@Mesoporous Silica Hybrid Heterogeneous Catalysts for the Knoevenagel Condensation: Greener Synthesis through Eco-friendly Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
A Comparative Analysis of Piperidinium Acetate and Pyrrolidinium Acetate as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis. Among the myriad of available catalysts, protic ionic liquids (PILs) derived from cyclic secondary amines, such as piperidinium (B107235) acetate (B1210297) and pyrrolidinium (B1226570) acetate, have garnered significant attention. Their dual functionality, acting as both a Brønsted acid (the cation) and a Brønsted base (the anion), allows them to effectively catalyze a variety of carbon-carbon bond-forming reactions. This guide presents a comparative study of the catalytic performance of piperidinium acetate and pyrrolidinium acetate in three key organic transformations: the Knoevenagel condensation, the Claisen-Schmidt condensation for chalcone (B49325) synthesis, and the synthesis of benzimidazoles.
Knoevenagel Condensation: A Clear Advantage for Pyrrolidinium Acetate
The Knoevenagel condensation, a fundamental reaction for the formation of carbon-carbon double bonds, serves as an excellent benchmark for comparing the catalytic efficacy of these two salts. Experimental data consistently demonstrates that pyrrolidinium acetate is a more efficient catalyst than this compound for this transformation.
Table 1: Comparison of this compound and Pyrrolidinium Acetate in the Knoevenagel Condensation
| Catalyst | Reactants | Product Yield (%) | Reference |
| This compound | Dodecanal, Methyl Acetoacetate | 70 | [1] |
| Pyrrolidinium Acetate | Dodecanal, Methyl Acetoacetate | 80 | [1][2] |
| Pyrrolidinium Acetate | Dodecanal, Ethyl Acetoacetate | 95 | [1] |
| Pyrrolidinium Acetate | Dodecanal, Acetylacetone | 92 | [1] |
Experimental Protocol: Knoevenagel Condensation
A mixture of the aldehyde (1.0 mmol), the active methylene (B1212753) compound (1.2 mmol), and the catalyst (this compound or pyrrolidinium acetate, 10 mol%) is stirred under solvent-free conditions at 0°C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated to yield the final product.[1]
Reaction Mechanism and Workflow
The catalytic cycle of the Knoevenagel condensation involves a dual activation pathway. The acetate anion acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate. Simultaneously, the piperidinium or pyrrolidinium cation can act as a Brønsted acid, activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack.
Caption: General workflow of the Knoevenagel condensation catalyzed by piperidinium or pyrrolidinium acetate.
Claisen-Schmidt Condensation: Pyrrolidine (B122466) Moiety Shows Superiority in Chalcone Synthesis
The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. Similar to the Knoevenagel condensation, studies indicate that catalysts derived from pyrrolidine are more effective than their piperidine (B6355638) counterparts in promoting this reaction.
Table 2: Comparison of Piperidine and Pyrrolidine as Catalysts in the Claisen-Schmidt Condensation
| Catalyst | Reactants | Product Yield (%) | Reference |
| Piperidine | 4-Methoxybenzaldehyde, Thiazolidinedione | 91.0 | |
| Pyrrolidine | 4-Methoxybenzaldehyde, Thiazolidinedione | 100 | |
| Piperidine | 4-Nitrobenzaldehyde, Thiazolidinedione | 77.0 | |
| Pyrrolidine | 4-Nitrobenzaldehyde, Thiazolidinedione | 73.8 |
Note: While the data refers to piperidine and pyrrolidine, these are the active basic components of this compound and pyrrolidinium acetate, respectively, and provide a strong indication of their relative catalytic performance.
Experimental Protocol: Chalcone Synthesis
To a solution of the substituted acetophenone (B1666503) (10 mmol) and the aromatic aldehyde (10 mmol) in ethanol (B145695) (20 mL), piperidine or pyrrolidine (catalytic amount) is added. The reaction mixture is stirred at room temperature for a specified time, during which the product often precipitates. The solid product is then collected by filtration, washed with cold ethanol, and dried.
Reaction Mechanism
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism. The acetate or the free amine acts as a base to deprotonate the α-carbon of the acetophenone, generating an enolate. This enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone.
Caption: General mechanism of the Claisen-Schmidt condensation for chalcone synthesis.
Benzimidazole (B57391) Synthesis: Pyrrolidinium Acetate as an Efficient Catalyst
Benzimidazoles are a vital class of heterocyclic compounds with a broad spectrum of pharmaceutical applications. Pyrrolidinium acetate has been demonstrated to be a highly effective and recyclable catalyst for the synthesis of 2-aryl benzimidazoles from the condensation of o-phenylenediamines and aromatic aldehydes under solvent-free conditions.
Table 3: Catalytic Performance of Pyrrolidinium Acetate in Benzimidazole Synthesis
| Catalyst | Reactants | Product Yield (%) | Reference |
| Pyrrolidinium Acetate | o-Phenylenediamine (B120857), Salicylaldehyde | 96 | [1][3] |
| Pyrrolidinium Acetate | o-Phenylenediamine, 4-Chlorobenzaldehyde | 92 | [1][3] |
| Pyrrolidinium Acetate | o-Phenylenediamine, 4-Nitrobenzaldehyde | 88 | [1][3] |
| Pyrrolidinium Acetate | o-Phenylenediamine, Benzaldehyde | 85 | [1][3] |
Experimental Protocol: Benzimidazole Synthesis
A mixture of o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and pyrrolidinium acetate (as a catalyst) is stirred at room temperature under solvent-free conditions. The reaction is typically complete within a short period (3-20 minutes). The product can be isolated by simple work-up procedures, and the ionic liquid catalyst can often be recycled.[1][3]
Plausible Reaction Mechanism
The reaction is believed to proceed through the initial formation of a Schiff base from the condensation of o-phenylenediamine and the aldehyde. The pyrrolidinium acetate then facilitates the intramolecular cyclization and subsequent oxidative aromatization to afford the benzimidazole ring system. The acetate anion likely plays a role in proton transfer steps, while the pyrrolidinium cation may activate the carbonyl group.
Caption: Plausible reaction pathway for the synthesis of benzimidazoles catalyzed by pyrrolidinium acetate.
Conclusion
This comparative guide highlights the catalytic prowess of this compound and pyrrolidinium acetate in several key organic transformations. The experimental data presented suggests that pyrrolidinium acetate generally exhibits superior catalytic activity compared to this compound , particularly in Knoevenagel and Claisen-Schmidt condensations. This enhanced reactivity can be attributed to the subtle differences in the basicity and steric environment of the pyrrolidinium cation compared to the piperidinium cation.
For researchers and professionals in drug development, the choice of catalyst is critical for optimizing reaction yields, reducing reaction times, and developing more sustainable synthetic routes. The findings summarized here provide valuable insights to guide the selection of the more appropriate catalyst for specific synthetic applications, with pyrrolidinium acetate emerging as a highly promising and efficient organocatalyst. Further investigations into the broader applicability and mechanistic nuances of these catalysts are warranted to fully unlock their potential in organic synthesis.
References
- 1. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Greener Alternatives for Piperidinium Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of sustainable chemical processes has led to a critical evaluation of traditional catalysts. Piperidinium (B107235) acetate (B1210297), a commonly used basic catalyst in fundamental carbon-carbon bond-forming reactions such as the Knoevenagel condensation, Michael addition, and Henry reaction, is facing increasing scrutiny due to its potential environmental and health impacts. This guide provides an objective comparison of piperidinium acetate with greener, more sustainable alternatives, supported by experimental data, detailed protocols, and mechanistic insights to inform the selection of catalysts for green organic synthesis.
The Case for Greener Alternatives
This compound, while an effective catalyst, is derived from piperidine (B6355638), a volatile and flammable liquid with known toxicity. It can cause skin and eye irritation, and its release into the environment is undesirable. The development of green alternatives aims to mitigate these risks by utilizing catalysts that are biodegradable, have low toxicity, are derived from renewable resources, and can be easily recycled and reused.
Knoevenagel Condensation: A Comparative Analysis
The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated compounds. Traditionally, it is catalyzed by bases like this compound. Here, we compare its performance with greener alternatives.
Performance Data
| Catalyst | Aldehyde | Active Methylene (B1212753) Compound | Solvent | Time | Yield (%) | Reference |
| This compound | 5-substituted-2-furaldehydes | Malonic Acid | - | 3 h | Good to Excellent | [1] |
| This compound | Dodecanaldehyde | Methyl acetoacetate | Methylene chloride | - | 70 | [2] |
| Deep Eutectic Solvent (Choline Chloride:Urea) | Various salicylaldehydes | Meldrum's acid | - | 1 h | 95 | [3] |
| Deep Eutectic Solvent (Choline Chloride:Urea) | Rhodanine (B49660) and various aldehydes | - | - | - | Moderate to Excellent | [4][5] |
| Pyrrolidinium (B1226570) Acetate (PyrrIL) | Dodecanaldehyde | Methyl acetoacetate | - | - | 95 | [2] |
| Water Extract of Banana (WEB) | Aromatic aldehydes | Malononitrile | - | 4-10 min | High |
Experimental Protocols
Traditional Method: this compound Catalysis [6][7]
-
In a round-bottom flask, dissolve the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) in toluene (B28343) (10 mL).
-
Add this compound (0.1 mmol) to the solution.
-
Reflux the mixture for the specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Green Alternative: Deep Eutectic Solvent (Choline Chloride:Urea) Catalysis [3][4][5]
-
Prepare the Deep Eutectic Solvent (DES) by mixing choline (B1196258) chloride and urea (B33335) (1:2 molar ratio) and heating at 80 °C until a clear liquid is formed.
-
To the DES, add the aldehyde (1 mmol) and the active methylene compound (1 mmol).
-
Stir the mixture at room temperature or with gentle heating for the specified time, monitoring the reaction by TLC.
-
Upon completion, add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The aqueous filtrate containing the DES can be evaporated and the DES can be reused.
Recyclability of Green Catalysts
Deep Eutectic Solvents (DESs) have demonstrated excellent recyclability. For instance, choline chloride:urea has been reused for up to four cycles in the synthesis of rhodanine derivatives without a significant drop in yield[4][5]. Similarly, choline chloride-based DESs have shown stable yields after four recycling cycles in the synthesis of hydrazones[1].
Mechanistic Comparison
The mechanisms for both traditional and green catalysts in the Knoevenagel condensation involve the formation of an enolate from the active methylene compound. However, the specific interactions and intermediates can differ.
Michael Addition: A Comparative Analysis
The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Performance Data
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time | Yield (%) | Reference |
| Piperidine | Aniline | Methyl acrylate | - | 2 h | Quantitative | [5] |
| Ionic Liquid ([bmIm]OH) | Active Methylene Compounds | Conjugated Ketones, Esters, Nitriles | - | - | Good | [8] |
| Ionic Liquid ([DABCO-PDO][OAc]) | Various amines | α,β-unsaturated amides | - | hours | Good to Excellent | [9] |
| Chiral Ionic Liquid | Diethyl acetylaminomalonate | Chalcone derivatives | - | - | up to 80 | [10] |
Experimental Protocols
Traditional Method: Piperidine Catalysis [5]
-
In a reaction vessel, mix the Michael donor (e.g., aniline, 1 mmol) and the Michael acceptor (e.g., methyl acrylate, 1 mmol).
-
Add piperidine (catalytic amount) to the mixture.
-
Stir the reaction at room temperature for the specified time, monitoring by TLC.
-
Upon completion, purify the product directly, often without the need for extensive workup if the product is the sole component.
Green Alternative: Ionic Liquid Catalysis [8]
-
In a reaction vessel, add the Michael donor (1 mmol), the Michael acceptor (1.2 mmol), and the ionic liquid (e.g., [bmIm]OH, 2 mmol).
-
Stir the mixture at room temperature for the specified time, monitoring by TLC.
-
After completion, extract the product with an organic solvent (e.g., diethyl ether).
-
The ionic liquid phase can be separated and reused.
-
Evaporate the organic solvent to obtain the product.
Recyclability of Green Catalysts
Ionic liquids (ILs) are known for their recyclability. For example, DABCO-based ionic liquids have been successfully reused up to eight times in aza-Michael additions with high catalytic activity maintained[9]. Chiral ionic liquids have also been shown to be recyclable, with some being reused four to five times with minimal loss of activity and selectivity[8][10].
Mechanistic Comparison
In the Michael addition, the base catalyst generates a nucleophile from the Michael donor. Ionic liquids can act as both the solvent and the catalyst, with the anionic component often serving as the base.
Henry (Nitroaldol) Reaction: A Comparative Analysis
The Henry reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol, a valuable synthetic intermediate.
Performance Data
| Catalyst | Aldehyde | Nitroalkane | Solvent | Time | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Piperazine derivative/Cu(II) | Various aldehydes | Nitromethane | - | - | up to 98 | 9:91 er | [11][12] |
| Enzyme (Transglutaminase) | Aromatic/Aliphatic aldehydes | Nitroalkanes | - | - | Moderate to Good | Not Reported | [9] |
| Enzyme (Oxynitrilase) | p-Nitrobenzaldehyde | Nitromethane | - | 2 h | 91 | >99.9 | [9] |
| Chiral Diamine-Cu(OAc)₂ | Aromatic aldehydes | Nitromethane | Ethanol | 24 h | Good | 87-94 | [13] |
Experimental Protocols
Traditional Method: Base Catalysis (e.g., DBU) [14]
-
To a stirred solution of the nitroalkane (1.2 equivalents) in an anhydrous solvent (e.g., THF), add the aldehyde (1.0 equivalent).
-
Cool the mixture to 0 °C.
-
Add the base (e.g., DBU, 0.2 equivalents) dropwise.
-
Stir the reaction at 0 °C, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Green Alternative: Enzyme Catalysis [9]
-
In a suitable buffer solution, add the aldehyde and the nitroalkane.
-
Add the enzyme (e.g., a specific oxynitrilase or transglutaminase).
-
Stir the mixture at a controlled temperature and pH for the specified time.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Upon completion, extract the product with an organic solvent.
-
The aqueous layer containing the enzyme may be reused.
-
Dry the organic layer, concentrate, and purify the product.
Enantioselectivity: A Key Advantage of Green Catalysts
A significant advantage of using enzymes or chiral metal complexes in the Henry reaction is the ability to achieve high enantioselectivity, which is often difficult with simple base catalysis like this compound. For example, oxynitrilase has been shown to produce β-nitro alcohols with enantiomeric excess greater than 99.9%[9].
Mechanistic Pathway
The general mechanism of the Henry reaction involves the base-catalyzed formation of a nitronate anion, which then acts as a nucleophile. Enzymes provide a chiral environment that directs the approach of the nucleophile to the carbonyl, leading to a specific stereoisomer.
Conclusion
The evidence presented in this guide demonstrates that viable, and often superior, green alternatives to this compound exist for key organic transformations. Deep eutectic solvents and ionic liquids offer advantages in terms of recyclability, reduced solvent waste, and often milder reaction conditions. For reactions where stereochemistry is critical, such as the Henry reaction, enzymatic catalysis provides a powerful tool for achieving high enantioselectivity.
While this compound remains an effective and widely used catalyst, the adoption of these greener alternatives can significantly contribute to the development of more sustainable and environmentally responsible chemical processes in research and industry. The choice of catalyst will ultimately depend on the specific requirements of the reaction, including substrate scope, desired stereoselectivity, and scalability. However, the compelling performance data and environmental benefits of these green alternatives warrant their serious consideration in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 3. acgpubs.org [acgpubs.org]
- 4. Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Asymmetric Michael Addition Mediated by Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. almacgroup.com [almacgroup.com]
- 10. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. uwindsor.ca [uwindsor.ca]
- 14. Imidazolium based ionic liquid-phase green catalytic reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Piperidinium Acetate and Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is a cornerstone of efficient organic synthesis, profoundly influencing reaction rates, yields, and selectivity. This guide provides an objective comparison of the efficacy of piperidinium (B107235) acetate (B1210297), a classic organocatalyst, and a range of Lewis acid catalysts. The focus of this comparison will be the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, providing a platform for evaluating the distinct catalytic modes of action and their practical outcomes.
Performance Comparison: Piperidinium Acetate vs. Lewis Acid Catalysts
The following table summarizes quantitative data for the Knoevenagel condensation of an aromatic aldehyde with an active methylene (B1212753) compound, catalyzed by this compound and various Lewis acids. It is important to note that the data is collated from multiple studies, and direct comparison should be made with consideration of the varied reaction conditions.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | 5-substituted-2-furaldehydes | Malonic acid | - | 100 | 3 h | Good to Excellent | [1] |
| Piperidine/Acetic Acid | 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | Benzene | 80 | 1.5 h | 75 | [2] |
| Piperidine | Benzaldehyde | Malononitrile (B47326) | Ethanol | Room Temp. | 1-2 h | High | |
| Lewis Acids | |||||||
| TiCl₄-Pyridine | 2-(1-phenylvinyl)benzaldehyde | Methyl malonate | CH₂Cl₂ | Room Temp. | - | 79 | [2] |
| ZnCl₂ | Benzaldehyde | Malononitrile | - | - | - | - | [3] |
| Alum (KAl(SO₄)₂·12H₂O) | Benzaldehyde | Malononitrile | Water | Room Temp. | 2 h | 89 | [4] |
| Boric Acid | 4-chlorobenzaldehyde | Malononitrile | Aqueous Ethanol | Room Temp. | - | High | [5] |
| NiCu@MWCNT | Benzaldehyde | Malononitrile | Water/Methanol | Room Temp. | 15 min | 92 ± 2 |
Catalytic Mechanisms: A Visual Representation
The catalytic cycles of this compound and a generic Lewis acid in the Knoevenagel condensation are distinct. This compound acts as a bifunctional catalyst, while a Lewis acid activates the carbonyl group towards nucleophilic attack.
Caption: Bifunctional catalysis by this compound.
Caption: Lewis acid activation of the carbonyl group.
Experimental Protocols
Protocol 1: Knoevenagel Condensation using this compound
This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound using this compound as the catalyst.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile or ethyl acetoacetate) (1.0 - 1.2 eq)
-
This compound (0.1 - 0.2 eq)
-
Toluene or Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, the active methylene compound, and the solvent.
-
Add the catalytic amount of this compound to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to the desired temperature (typically reflux) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Knoevenagel Condensation using a Lewis Acid Catalyst (e.g., ZnCl₂)
This protocol outlines a general procedure for the Lewis acid-catalyzed Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Active methylene compound (e.g., malononitrile) (1.0 - 1.2 eq)
-
Anhydrous Lewis acid (e.g., ZnCl₂, AlCl₃, Sc(OTf)₃) (0.1 - 1.0 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add the anhydrous Lewis acid and the anhydrous solvent to the flask.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
In a separate flask, prepare a solution of the aromatic aldehyde and the active methylene compound in the anhydrous solvent.
-
Slowly add the solution of the reactants to the stirred suspension of the Lewis acid.
-
Allow the reaction to stir at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of a suitable salt (e.g., NH₄Cl for ZnCl₂) or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Concluding Remarks
The choice between this compound and a Lewis acid catalyst for a Knoevenagel condensation depends on several factors, including the specific substrates, desired reaction conditions, and environmental considerations.
This compound offers the advantage of being a bifunctional catalyst, capable of activating both the nucleophile and the electrophile.[2] This often allows for milder reaction conditions and simpler experimental setups. It is a relatively inexpensive and readily available organocatalyst.
Lewis acid catalysts , on the other hand, are highly effective in activating the carbonyl group, often leading to faster reaction rates and high yields.[6] The wide variety of available Lewis acids with tunable acidity and steric properties provides a broad scope for reaction optimization. However, many Lewis acids are sensitive to moisture and may require anhydrous conditions and inert atmospheres, which can add to the complexity of the experimental procedure. Furthermore, the removal of metal-based catalysts can sometimes be challenging and may have environmental implications.
Ultimately, the optimal catalyst choice is best determined through empirical screening for the specific transformation of interest. This guide provides a foundational understanding and practical protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Validating experimental results obtained with Piperidinium acetate
For Researchers, Scientists, and Drug Development Professionals
Piperidinium (B107235) acetate (B1210297) is a versatile and effective basic catalyst frequently employed in various organic transformations. Its utility stems from the synergistic action of the piperidinium cation, which can act as a Brønsted acid, and the acetate anion, which serves as a Brønsted base. This dual functionality facilitates a range of reactions, most notably the Knoevenagel condensation and related cascade reactions. This guide provides an objective comparison of piperidinium acetate's performance with alternative catalysts, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in methodological validation and development.
Performance Comparison in Knoevenagel Condensation
The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, is a key application for this compound. The following tables summarize its performance in comparison to other commonly used catalysts in this reaction.
Table 1: Catalytic Efficiency in the Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile (B47326)
| Catalyst | Aldehyde | Reaction Time (h) | Conversion (%) | Reference |
| This compound | Pentafluorobenzaldehyde | 24 | >95 | [1] |
| This compound | 4-Nitrobenzaldehyde | 24 | >95 | [1] |
| Triethylamine | Benzaldehyde | 0.58 | 90-99 | [2] |
| Pyrrolidinium Acetate | Benzaldehyde | 0.05-0.33 | 70-96 | [3][4] |
| Ammonium Acetate | Aromatic Aldehydes | 0.08-0.12 | High Yields | [5][6] |
Table 2: Synthesis of 5-Arylidene-2,4-thiazolidinediones
| Catalyst | Aldehyde | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorobenzaldehyde | Not Specified | 85 | [1] |
| This compound | 4-Methylbenzaldehyde | Not Specified | 92 | [1] |
| Pyrrolidine | p-methoxybenzaldehyde | 8 | 100 | [7] |
| Piperidine | p-methoxybenzaldehyde | 8 | 91 | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following are protocols for key reactions catalyzed by this compound.
Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
This protocol describes the general procedure for the this compound-catalyzed Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and malononitrile in ethanol.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates and can be collected by filtration.
-
Wash the solid product with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.[8][9]
Synthesis of 2,2-Disubstituted Benzofuran-3-ones
This method outlines the synthesis of benzofuran-3-one derivatives through a cascade reaction.[10]
Materials:
-
o-Hydroxyphenyl-β-diketone (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
This compound (0.2 mmol)
-
Toluene (5 mL)
Procedure:
-
To a solution of o-hydroxyphenyl-β-diketone and the aldehyde in toluene, add this compound.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 2,2-disubstituted benzofuran-3-one.
Mechanistic Insights and Visualizations
Understanding the underlying reaction mechanisms is pivotal for optimizing reaction conditions and predicting outcomes. The following diagrams, generated using the DOT language, illustrate the catalytic cycle of this compound in the Knoevenagel condensation and the workflow for a Robinson annulation reaction where it can be employed.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Robinson annulation - Wikipedia [en.wikipedia.org]
- 4. Robinson Annulation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Benchmarking Piperidinium Acetate: A Comparative Guide to Organocatalysts in Knoevenagel Condensation
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis of novel chemical entities. This guide provides an objective comparison of Piperidinium (B107235) acetate's performance against other prominent organocatalysts—L-proline and a thiourea-based catalyst—in the context of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.
The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound is a widely utilized transformation in organic synthesis, providing access to a diverse array of functionalized alkenes that serve as key building blocks for pharmaceuticals and other complex molecules. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and environmental footprint. This guide presents a data-driven comparison of Piperidinium acetate (B1210297) with L-proline and a representative thiourea (B124793) catalyst for the benchmark reaction between benzaldehyde (B42025) and malononitrile (B47326).
Performance Comparison
The following table summarizes the performance of Piperidinium acetate, L-proline, and a thiourea-based organocatalyst in the Knoevenagel condensation of benzaldehyde and malononitrile. The data highlights the key performance indicators under various reported reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | 1 | Toluene | Reflux | - | - | [1] |
| This compound | 10 | CH2Cl2 | 0 | - | 70 | [2] |
| L-proline | 10 | Ethanol (B145695) | 80 | 18 h | 94 | [3] |
| L-proline | 10 | [bmim][BF4] | 50 | 24 h | 94.4 | [4][5] |
| Thiourea | 10 | Microwave (300W), Solvent-free | - | 2-5 min | Good | [6] |
| Thiourea/Ammonium Chloride | - | Solvent-free | - | - | Excellent | [7] |
Experimental Protocols
Detailed methodologies for the Knoevenagel condensation using each of the benchmarked organocatalysts are provided below to facilitate replication and further investigation.
This compound Catalyzed Knoevenagel Condensation
-
Reactants: Benzaldehyde (1 mmol), malononitrile (1 mmol).[8]
-
Catalyst: this compound (10 mol%).[2]
-
Solvent: Dichloromethane (B109758) (CH2Cl2).[2]
-
Procedure: To a solution of benzaldehyde and malononitrile in dichloromethane at 0 °C, this compound is added.[2] The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, the reaction is worked up by standard procedures, which may include washing with water, drying the organic layer, and removing the solvent under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
L-proline Catalyzed Knoevenagel Condensation
-
Reactants: Salicylaldehyde (or other aromatic aldehyde) (1 equivalent), malonic acid ester (1 equivalent).[3]
-
Catalyst: L-proline (10 mol%).[3]
-
Solvent: Ethanol.[3]
-
Procedure: The aromatic aldehyde, malonic acid ester, and L-proline are mixed in ethanol in a reaction vial.[3] The vial is sealed and the mixture is stirred at 80 °C for 18 hours.[3] After cooling, the product is isolated. In many cases, the product crystallizes directly from the reaction mixture upon cooling, and can be collected by filtration, washing with cold ethanol, and drying, thus avoiding the need for column chromatography.[3]
Thiourea Catalyzed Knoevenagel Condensation
-
Reactants: Pyrazole aldehyde (or other aromatic aldehyde) (1 equivalent), active methylene compound (e.g., malononitrile) (1 equivalent).[6]
-
Catalyst: Thiourea (10 mol%).[6]
-
Procedure (Microwave-assisted, Solvent-free): The aldehyde, active methylene compound, and thiourea are mixed together without any solvent.[6] The mixture is then subjected to microwave irradiation at 300 W for a period of 2-5 minutes.[6] The progress of the reaction is monitored by TLC. The resulting product is then isolated and purified as necessary.
Reaction Mechanisms and Workflows
The catalytic cycles and experimental workflows for the Knoevenagel condensation mediated by this compound, L-proline, and a thiourea-based catalyst are depicted below. These diagrams illustrate the key steps in each catalytic process.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 3. biomedres.us [biomedres.us]
- 4. Experimental and computational study on the factors affecting the structure of L-proline-catalyzed Knoevenagel condensation | springerprofessional.de [springerprofessional.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Kinetic Analysis of Piperidinium Acetate Catalysis in Key C-C Bond Forming Reactions
A detailed examination of the catalytic efficiency of piperidinium (B107235) acetate (B1210297) in Knoevenagel condensation, Michael addition, and Henry reactions reveals its standing as a competent organocatalyst. This guide provides a comparative analysis of its kinetic performance against other common catalysts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Piperidinium acetate, a salt formed from the weak base piperidine (B6355638) and acetic acid, is a widely utilized organocatalyst in organic synthesis. Its bifunctional nature, possessing both acidic (piperidinium ion) and basic (acetate ion) properties, allows it to effectively catalyze a variety of reactions, most notably carbon-carbon bond-forming reactions such as the Knoevenagel condensation, Michael addition, and Henry reaction. This report delves into the kinetic studies of these reactions, offering a quantitative comparison of this compound's performance against alternative catalysts and providing detailed experimental methodologies for reproducible research.
Knoevenagel Condensation: A Classic Application
The Knoevenagel condensation, the reaction between an active methylene (B1212753) compound and a carbonyl compound, is a cornerstone of organic synthesis. This compound is a classic catalyst for this transformation.
Comparative Kinetic Data for the Knoevenagel Condensation of Benzaldehyde and Malononitrile:
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Rate Constant (k) | Reference |
| This compound | Ethanol | 25 | 3 h | 92 | Not Reported | [1] |
| Pyrrolidinium Acetate | Solvent-free | 25 | 10 min | 90 | Not Reported | |
| Ammonium Acetate | Solvent-free (Ultrasonic) | Room Temp. | 5-7 min | 93.58 | Not Reported | [2] |
| Triethylamine | Benzene | Not Reported | - | - | First-order in amine, ketone, and nitrile | [3] |
| ZnO | Solvent-free | Room Temp. | 6 h | >95 | Not Reported | [4] |
Note: Direct comparative studies with uniform conditions and reported rate constants are scarce in the literature, necessitating a broader comparison of reported yields and reaction times under various conditions.
Experimental Protocol: Kinetic Study of Knoevenagel Condensation via UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the kinetics of the Knoevenagel condensation between an aromatic aldehyde and an active methylene compound.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Active methylene compound (e.g., Malononitrile or Ethyl Cyanoacetate)
-
Catalyst (e.g., this compound)
-
Solvent (e.g., Ethanol, spectroscopic grade)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aromatic aldehyde, active methylene compound, and the catalyst in the chosen solvent at known concentrations.
-
Determination of λmax: Record the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction progress.
-
Kinetic Run: a. Place a quartz cuvette containing a specific volume of the solvent and a magnetic stir bar in the thermostatted cell holder of the spectrophotometer. b. Add the required volumes of the aldehyde and active methylene compound stock solutions to the cuvette. c. Initiate the reaction by adding the catalyst stock solution. d. Immediately start recording the absorbance at λmax at regular time intervals until no significant change in absorbance is observed, indicating the reaction has reached completion.
-
Data Analysis: a. Convert the absorbance data to concentration of the product at each time point using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product, b is the path length (1 cm), and c is the concentration. b. Plot the concentration of the product versus time. c. Determine the initial rate of the reaction from the initial slope of the concentration-time plot. d. By varying the initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined.
Reaction Mechanism and Experimental Workflow
The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism involving the formation of an iminium ion and an enolate. This mechanism can be visualized as a logical workflow.
Caption: Mechanism of the this compound Catalyzed Knoevenagel Condensation.
Michael Addition: A Versatile C-C Bond Formation
The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for constructing complex molecules. Piperidinium salts can act as effective catalysts in this reaction.
Comparative Performance of Base Catalysts in the Michael Addition of Nitromethane (B149229) to Chalcone (B49325):
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Piperidinium Fluoride (aprotic solvent) | Not Specified | Not Specified | Not Specified | ~20 (asymmetric induction) | [5] |
| Chiral Amine (in Methanol) | Methanol | Not Specified | Not Specified | 1 (asymmetric induction) | [5] |
| NaOH | DMF | Room Temp. | 2-4 h | Not specified | [6] |
| DBU | Not Specified | Not Specified | - | - | [6] |
Experimental Protocol: Kinetic Study of Michael Addition via NMR Spectroscopy
NMR spectroscopy is a powerful technique for in-situ reaction monitoring, providing detailed structural information over time.
Materials:
-
Michael acceptor (e.g., Chalcone)
-
Michael donor (e.g., Nitromethane)
-
Catalyst (e.g., this compound)
-
Deuterated solvent (e.g., CDCl3)
-
Internal standard (e.g., Mesitylene)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the Michael acceptor and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials to establish initial concentrations and chemical shifts.
-
Initiation of Reaction: Add a known amount of the catalyst and the Michael donor to the NMR tube, shake to mix, and quickly place it back into the NMR spectrometer.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The delay between spectra should be chosen based on the expected reaction rate.
-
Data Analysis: a. Process the acquired spectra (phasing, baseline correction). b. Integrate the signals corresponding to the starting materials and the product relative to the internal standard. c. Calculate the concentration of each species at each time point. d. Plot the concentrations versus time to obtain the kinetic profiles. e. From these profiles, determine the reaction order and the rate constant.
Michael Addition Workflow
The general workflow for a base-catalyzed Michael addition can be depicted as follows:
Caption: General Workflow for a Base-Catalyzed Michael Addition.
Henry Reaction (Nitroaldol Reaction)
The Henry reaction involves the addition of a nitroalkane to a carbonyl compound, catalyzed by a base, to form a β-nitro alcohol. This reaction is of significant importance in the synthesis of pharmaceuticals and natural products.
Comparative Performance of Catalysts in the Henry Reaction:
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Triethylamine | Not Specified | Not Specified | - | - | [7] |
| DBU | DCM | Room Temp. | 24 h | - | [8] |
| Chiral Diamine-Cu(OAc)2 | Not Specified | Not Specified | - | High enantioselectivity | [9] |
Experimental Protocol: General Procedure for a Catalytic Henry Reaction
Materials:
-
Aldehyde or ketone
-
Nitroalkane
-
Catalyst (e.g., this compound or Triethylamine)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a stirred solution of the aldehyde or ketone in the chosen solvent, add the nitroalkane.
-
Catalyst Addition: Add a catalytic amount of the base (e.g., 10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl solution). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Henry Reaction Signaling Pathway
The catalytic cycle of the Henry reaction involves the deprotonation of the nitroalkane to form a nitronate anion, which then attacks the carbonyl carbon.
Caption: Catalytic Cycle of the Base-Catalyzed Henry Reaction.
Conclusion
This compound serves as an efficient and versatile catalyst for key carbon-carbon bond-forming reactions. While direct, comprehensive kinetic comparisons with a wide range of alternative catalysts under standardized conditions are not always available in the literature, the existing data indicates its competence, particularly in the Knoevenagel condensation. The choice of catalyst, solvent, and reaction conditions significantly impacts the reaction kinetics and outcomes. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the catalytic prowess of this compound and other organocatalysts in these fundamental organic transformations.
References
- 1. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric induction in the base-catalysed Michael addition of nitromethane to chalcone - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Henry Reaction [organic-chemistry.org]
A Head-to-Head Battle: Homogeneous vs. Heterogeneous Catalysts in Key Organic Reactions
A comprehensive guide for researchers, scientists, and drug development professionals comparing the performance of homogeneous and heterogeneous catalysts in Suzuki-Miyaura coupling and alkene hydrogenation, supported by experimental data and detailed protocols.
In the landscape of chemical synthesis, catalysts are indispensable tools, accelerating reactions and enabling the formation of complex molecules with high efficiency and selectivity. The choice between a homogeneous and a heterogeneous catalyst is a critical decision that can significantly impact reaction outcomes, scalability, and overall process sustainability. This guide provides an objective comparison of these two catalyst types for two widely employed transformations in organic chemistry: the Suzuki-Miyaura cross-coupling reaction and the hydrogenation of alkenes.
Homogeneous catalysts exist in the same phase as the reactants, typically as soluble metal complexes, offering high activity and selectivity due to their well-defined active sites.[1] In contrast, heterogeneous catalysts exist in a different phase from the reactants, usually as a solid material, which facilitates their separation and recycling.[1] This fundamental difference underpins the distinct advantages and disadvantages of each approach.
Suzuki-Miyaura Cross-Coupling: A Tale of Two Palladium Catalysts
The Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation, is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Both homogeneous and heterogeneous palladium catalysts have been extensively utilized for this transformation. Here, we compare the performance of a common homogeneous catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), with a widely used heterogeneous catalyst, palladium on carbon (Pd/C).
Data Presentation: Suzuki-Miyaura Coupling of Bromobenzene and Phenylboronic Acid
| Parameter | Homogeneous Catalyst (Pd(PPh₃)₄) | Heterogeneous Catalyst (Pd/C) |
| Catalyst Loading (mol%) | 0.1 | 1 |
| Solvent | Toluene (B28343)/Water | Ethanol (B145695)/Water |
| Base | K₂CO₃ | Na₂CO₃ |
| Temperature (°C) | 80 | 25 (Room Temperature) |
| Reaction Time (h) | 2 | 0.33 (20 seconds single-pass) |
| Yield (%) | ~95 | >99 |
| Turnover Number (TON) | ~950 | ~99 |
| Turnover Frequency (TOF) (h⁻¹) | ~475 | ~297 |
| Catalyst Separation | Difficult (requires chromatography) | Easy (filtration) |
| Recyclability | Not readily recyclable | Reusable for multiple runs |
Note: The data presented is a synthesis of typical results from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Homogeneous Suzuki-Miyaura Coupling with Pd(PPh₃)₄
A detailed protocol for a similar reaction, the synthesis of 3,4-diphenylpyridine, provides a representative experimental setup.[2] In a Schlenk flask under an inert atmosphere, 3-bromo-4-phenylpyridine (B1332960) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) are combined.[2] To this mixture, 1,4-dioxane (B91453) (4 mL) and degassed water (1 mL) are added via syringe.[2] The catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), is then added under a positive pressure of inert gas.[2] The reaction mixture is heated to 90°C and stirred for 16 hours.[2] After cooling, the mixture is diluted with ethyl acetate (B1210297) and water, and the product is extracted.[2] Purification is typically achieved by column chromatography.[2]
Heterogeneous Suzuki-Miyaura Coupling with Pd/C in a Flow System
A solution of an aryl halide (1.00 mmol) and an arylboronic acid (1.10 mmol) in ethanol (10 mL) is mixed with a solution of sodium carbonate (1.50 mmol) in water (10 mL).[3] This reaction mixture is then passed through a cartridge containing 10% Pd/C at a specific flow rate and temperature.[3] The product is collected at the outlet of the cartridge.[3] The catalyst can be reused for subsequent reactions.[4]
Signaling Pathways and Logical Relationships
The catalytic cycles for both homogeneous and heterogeneous Suzuki-Miyaura reactions share fundamental steps but differ in the environment where they occur.
Catalytic cycles for homogeneous and heterogeneous Suzuki-Miyaura coupling.
Hydrogenation of Alkenes: Wilkinson's Catalyst vs. Palladium on Carbon
The reduction of carbon-carbon double bonds is a fundamental transformation in organic synthesis, often employed in the production of fine chemicals and pharmaceuticals. This section compares the performance of the homogeneous Wilkinson's catalyst, [RhCl(PPh₃)₃], with the heterogeneous catalyst, Pd/C, for the hydrogenation of styrene.
Data Presentation: Hydrogenation of Styrene
| Parameter | Homogeneous Catalyst (Wilkinson's Catalyst) | Heterogeneous Catalyst (Pd/C) |
| Catalyst Loading (mol%) | 0.1 | 0.1 |
| Solvent | Benzene (B151609) | Ethanol |
| Hydrogen Pressure (atm) | 1 | 1 |
| Temperature (°C) | 25 | 25 (Room Temperature) |
| Reaction Time (h) | 1 | 1 |
| Conversion (%) | ~100 | 100 |
| Selectivity to Ethylbenzene (%) | >99 | >99 |
| Turnover Number (TON) | ~1000 | ~1000 |
| Turnover Frequency (TOF) (h⁻¹) | ~1000 | ~1000 |
| Catalyst Separation | Difficult (requires chromatography) | Easy (filtration) |
| Recyclability | Not readily recyclable | Reusable |
Note: The data presented is a synthesis of typical results from multiple sources and may vary depending on the specific experimental conditions.
Experimental Protocols
Homogeneous Hydrogenation with Wilkinson's Catalyst
A representative procedure involves dissolving Wilkinson's catalyst (e.g., 0.01 mmol) in a suitable solvent such as benzene or toluene in a reaction flask. The system is then purged with hydrogen. The alkene substrate (e.g., 10 mmol of styrene) is injected, and the mixture is stirred under a hydrogen atmosphere (typically a balloon) at room temperature. The reaction progress can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the solvent is evaporated, and the product is purified, often by column chromatography, to remove the catalyst.
Heterogeneous Hydrogenation with Pd/C
In a reaction vessel, the Pd/C catalyst (e.g., 10% Pd on carbon) is suspended in a solvent like ethanol. The vessel is flushed with an inert gas, followed by hydrogen. The alkene (e.g., styrene) is then added, and the mixture is stirred vigorously under a hydrogen atmosphere at the desired temperature and pressure. After the reaction is complete, the catalyst is simply removed by filtration through a pad of celite, and the solvent is evaporated to yield the product, which is often pure enough for subsequent steps without further purification.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates a general workflow for comparing the performance of homogeneous and heterogeneous catalysts.
Workflow for comparing catalyst performance.
Conclusion
The choice between homogeneous and heterogeneous catalysts is a nuanced one, heavily dependent on the specific reaction and desired outcomes. Homogeneous catalysts often exhibit superior activity and selectivity under milder conditions due to their well-defined, highly accessible active sites. However, the significant challenge of separating these catalysts from the reaction products often limits their industrial applicability, especially when precious metals are involved.
Heterogeneous catalysts, while sometimes requiring more forcing conditions, offer the distinct advantage of easy separation and recyclability, making them more cost-effective and environmentally friendly for large-scale processes. The development of highly active and selective heterogeneous catalysts, such as those with well-defined active sites on supports, continues to bridge the performance gap with their homogeneous counterparts.
For researchers and drug development professionals, a thorough understanding of the trade-offs between these two catalytic systems is paramount for designing efficient, scalable, and sustainable synthetic routes. This guide provides a foundational comparison to aid in this critical decision-making process.
References
Safety Operating Guide
Personal protective equipment for handling Piperidinium acetate
Essential Safety and Handling Guide for Piperidinium Acetate (B1210297)
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Piperidinium acetate in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.
Hazard Identification and Classification
This compound is classified with the following hazards.[1]
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335 | Warning | May cause respiratory irritation.[1][2][3] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following table summarizes the minimum required PPE.[1][4][5]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles, Face Shield | Wear chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be appropriate for splash risks.[1] Use eyewear tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[1] |
| Skin/Hands | Chemical-Resistant Gloves, Lab Coat | Wear compatible chemical-resistant gloves.[6] A laboratory coat and close-toed footwear are mandatory.[1] For extensive handling, wear appropriate protective clothing to prevent skin exposure.[6] |
| Respiratory | NIOSH/CEN Certified Respirator | Use only with adequate general and local exhaust ventilation to keep airborne concentrations low.[1] If a risk assessment deems it necessary, use a NIOSH- or CEN-certified respirator.[1][6] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical for laboratory safety and environmental compliance.
Safe Handling and Storage Protocol
Handling:
-
Preparation: Ensure an eyewash fountain and safety shower are readily accessible.[1]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][6] Avoid breathing in dust, fumes, or spray.[1][6]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1] Remove any contaminated clothing immediately and wash before reuse.[1][6]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
-
The area should be secured and locked.[1]
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for this compound Spill Response.
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[1] Place waste into a suitable, sealed, and clearly labeled disposal container.[1][6]
-
Regulations: All disposal methods must comply with local, state, and federal environmental regulations.[1][7] Contact a licensed professional waste disposal service.[7]
-
Prohibitions: Do not let the product enter drains, waterways, or soil.[1][6] Do not reuse empty containers.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.[1] Always consult a physician and show them the Safety Data Sheet (SDS).[1]
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Move the person to fresh air immediately.[1][8]2. If breathing has stopped or is difficult, provide artificial respiration or oxygen.[1][8]3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing and shoes.[1][6]2. Flush the affected skin with plenty of running water for at least 15 minutes.[1][6]3. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | 1. Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open.[1]2. Remove contact lenses if present and easy to do so. Continue rinsing.[1]3. Seek immediate medical attention.[1] |
| Ingestion | 1. Wash out the mouth with water, provided the person is conscious.[6]2. Do NOT induce vomiting.[9]3. Call a poison center or doctor immediately.[1] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₁₅NO₂[1][10] |
| Molecular Weight | 145.20 g/mol [1][11] |
| CAS Number | 4540-33-4[1] |
| Appearance | Solid, colorless to pale yellow.[1][2] |
| Purity | ~98%[1] |
Experimental Protocol Information
This compound is often used as a basic catalyst in organic synthesis, such as in acylation and esterification reactions.[2][12] The specific methodologies for these experiments are not provided in the safety data sheets. Researchers must consult peer-reviewed literature and established laboratory protocols for detailed experimental procedures. The safety and handling precautions outlined in this document must be strictly followed during any such procedure.
References
- 1. aksci.com [aksci.com]
- 2. chembk.com [chembk.com]
- 3. CAS No.4540-33-4,this compound Suppliers [lookchem.com]
- 4. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. scbt.com [scbt.com]
- 11. This compound | C7H15NO2 | CID 3014295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CymitQuimica [cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
